1-(4-Fluoronaphthalen-1-yl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-fluoronaphthalen-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO/c1-8(14)9-6-7-12(13)11-5-3-2-4-10(9)11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMOBQXCYKWQLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C2=CC=CC=C21)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185487 | |
| Record name | 1-(4-Fluoro-1-naphthyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
316-68-7 | |
| Record name | 1-Acetyl-4-fluoronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=316-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluoro-1-naphthyl)ethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000316687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Fluoro-1-naphthyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-fluoro-1-naphthyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.694 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Fluoronaphthalen-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Fluoronaphthalen-1-yl)ethanone is a fluorinated aromatic ketone with potential applications in medicinal chemistry and materials science. Its structure, featuring a naphthalene core, a ketone functional group, and a fluorine substituent, makes it an intriguing candidate for further investigation. The presence of the fluorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the known chemical properties, synthetic methodologies, and analytical characterization of this compound.
Chemical and Physical Properties
While specific experimental data for some physical properties of this compound are not widely reported, the available information and data from structurally similar compounds provide valuable insights.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| IUPAC Name | 1-(4-fluoro-1-naphthalenyl)ethanone | [1] |
| Synonyms | 1-(4-fluoro-1-naphthyl)ethanone | |
| CAS Number | 316-68-7 | [1] |
| Molecular Formula | C₁₂H₉FO | [2] |
| Molecular Weight | 188.20 g/mol | [2] |
| Physical Form | Solid | [1] |
| Purity | ≥98% | [1] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Expected to have low solubility in water and good solubility in common organic solvents like ethanol, ether, and chloroform. | Based on the hydrophobic naphthalene ring. |
Safety Information: The compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Synthesis and Experimental Protocols
A common and effective method for the synthesis of aryl ketones such as this compound is the Friedel-Crafts acylation . This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.
Proposed Synthesis: Friedel-Crafts Acylation of 1-Fluoronaphthalene
A plausible synthetic route to this compound is the Friedel-Crafts acylation of 1-fluoronaphthalene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
References
An In-depth Technical Guide to 1-(4-Fluoronaphthalen-1-yl)ethanone (CAS Number: 316-68-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Fluoronaphthalen-1-yl)ethanone, a fluorinated aromatic ketone with potential applications in chemical synthesis and drug discovery. While detailed experimental and biological data for this specific compound are limited in publicly available literature, this document consolidates existing information on its chemical properties, provides a putative synthesis protocol based on established chemical reactions, and discusses its potential significance in the broader context of fluorinated naphthalene derivatives. The guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.
Introduction
This compound, with the CAS number 316-68-7, is a synthetic organic compound featuring a naphthalene ring system substituted with both a fluorine atom and an acetyl group. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an interesting candidate for medicinal chemistry and materials science. Fluorinated naphthalene derivatives have been explored for various biological activities, including anticancer properties.[1][2][3][4] This compound is also noted as a potential building block for the development of Positron Emission Tomography (PET) tracers.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is primarily sourced from chemical supplier databases.
| Property | Value | Reference |
| CAS Number | 316-68-7 | |
| Molecular Formula | C₁₂H₉FO | |
| Molecular Weight | 188.20 g/mol | |
| IUPAC Name | 1-(4-fluoro-1-naphthyl)ethanone | |
| Physical Form | Solid | |
| Purity | Typically ≥98% | |
| Storage Temperature | 2-8°C, sealed in a dry environment |
Synthesis
Putative Experimental Protocol: Friedel-Crafts Acylation
This protocol is a generalized procedure based on standard laboratory practices for Friedel-Crafts acylation and should be optimized for specific laboratory conditions.[5]
Materials:
-
1-Fluoronaphthalene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dissolved in anhydrous dichloromethane to the stirred suspension via the dropping funnel.
-
After the addition is complete, add a solution of 1-fluoronaphthalene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15-30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Spectroscopic Characterization (Predicted)
Detailed, experimentally verified spectroscopic data for this compound are not available in the reviewed literature. The following are predicted spectral characteristics based on the compound's structure and data from analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the naphthalene ring and the methyl protons of the acetyl group. The aromatic region will likely display complex multiplets due to the substitution pattern and fluorine-proton coupling. The methyl protons should appear as a singlet, likely downfield due to the deshielding effect of the adjacent carbonyl group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for the twelve carbon atoms. The carbonyl carbon of the acetyl group is expected to have a chemical shift in the range of 195-205 ppm. The carbon atom attached to the fluorine will appear as a doublet due to carbon-fluorine coupling.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit a strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone, typically in the region of 1680-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also expected.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (188.20 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl group.
Biological Activity and Potential Applications
As of the date of this guide, there is no specific information in the scientific literature regarding the biological activity, mechanism of action, or involvement in signaling pathways of this compound.
However, the broader class of fluorinated naphthalene derivatives has attracted interest in medicinal chemistry. The introduction of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability.[1] Naphthalene-containing compounds have been investigated for their potential as anticancer agents, acting through various mechanisms.[2][3][4]
Given its structural features, this compound could serve as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its designation as a building block for PET tracers suggests a potential role in the development of novel diagnostic imaging agents.
Safety Information
Based on supplier safety data, this compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a fluorinated aromatic ketone with potential as a synthetic intermediate in medicinal chemistry and for the development of PET tracers. While specific experimental and biological data for this compound are currently scarce, this guide provides a foundational understanding based on its chemical properties and the known reactivity of related compounds. Further research is warranted to fully elucidate its synthetic accessibility, spectroscopic characteristics, and biological potential. The protocols and predicted data herein offer a starting point for researchers embarking on the study of this intriguing molecule.
References
- 1. Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06524K [pubs.rsc.org]
- 5. websites.umich.edu [websites.umich.edu]
An In-depth Technical Guide to 1-(4-Fluoronaphthalen-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 1-(4-Fluoronaphthalen-1-yl)ethanone. Due to the limited availability of experimental data in public databases, this guide includes predicted spectroscopic data and generalized experimental protocols to serve as a valuable resource for researchers.
Molecular Structure and Chemical Properties
This compound is an aromatic ketone featuring a fluorinated naphthalene ring system. The presence of the fluorine atom and the acetyl group significantly influences its chemical reactivity and potential biological activity.
Molecular Structure Diagram:
Table 1: Chemical Identifiers and Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 316-68-7[1] |
| Molecular Formula | C₁₂H₉FO[1] |
| Molecular Weight | 188.20 g/mol [1] |
| InChI Key | GAMOBQXCYKWQLT-UHFFFAOYSA-N[1] |
| Canonical SMILES | CC(=O)C1=CC=C(C2=CC=CC=C12)F |
| Physical State | Solid |
| Melting Point | 39 °C |
| Boiling Point | 167 °C at 17 Torr |
| Purity | Typically ≥97% |
Synthesis Protocol
A plausible and commonly employed method for the synthesis of this compound is the Friedel-Crafts acylation of 1-fluoronaphthalene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the naphthalene ring.
Reaction Scheme:
Detailed Experimental Protocol (Generalized):
This protocol is a general procedure for Friedel-Crafts acylation and should be adapted and optimized for the specific synthesis of this compound.
Materials:
-
1-Fluoronaphthalene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane.
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.0 to 1.2 equivalents) dropwise to the stirred suspension.
-
Addition of Substrate: After the addition of acetyl chloride is complete, add a solution of 1-fluoronaphthalene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Spectroscopic Data (Predicted)
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.2 - 8.0 | m | 2H | Ar-H |
| ~ 7.8 - 7.5 | m | 4H | Ar-H |
| ~ 2.7 | s | 3H | -C(O)CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 198 | C=O |
| ~ 160 (d, J ≈ 250 Hz) | C-F |
| ~ 135 - 120 | Ar-C |
| ~ 30 | -CH₃ |
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | C-H stretch (aromatic) |
| ~ 2950 - 2850 | Weak | C-H stretch (aliphatic) |
| ~ 1680 | Strong | C=O stretch (aryl ketone) |
| ~ 1600, 1450 | Medium-Strong | C=C stretch (aromatic) |
| ~ 1250 | Strong | C-F stretch |
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 188 | [M]⁺ (Molecular ion) |
| 173 | [M - CH₃]⁺ |
| 145 | [M - COCH₃]⁺ |
| 117 | [C₉H₆F]⁺ |
Workflow for Spectroscopic Analysis:
Biological Activity
Currently, there is no publicly available information regarding the biological activity or signaling pathways associated with this compound. However, the naphthalene scaffold is a common motif in many biologically active compounds. Various substituted naphthalenes have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
The introduction of a fluorine atom can often enhance the metabolic stability and bioavailability of a molecule, potentially leading to improved therapeutic efficacy. Therefore, this compound represents a novel scaffold for investigation in drug discovery and development programs. Future research is warranted to explore its potential biological activities and mechanisms of action.
Conclusion
This technical guide provides a foundational understanding of this compound for the scientific community. While experimental data for this specific compound is scarce, the provided information on its structure, properties, a generalized synthesis protocol, and predicted spectral data serves as a starting point for further research and development. The unique combination of the fluoronaphthyl and acetyl moieties suggests that this compound could be a valuable building block for the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science.
References
An In-depth Technical Guide to 1-(4-Fluoronaphthalen-1-yl)ethanone: Synthesis, Characterization, and Potential for Oncological Research
For Immediate Release
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 1-(4-fluoronaphthalen-1-yl)ethanone. The document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the exploration of novel small molecules for therapeutic applications.
Introduction and Rationale
This compound is an aromatic ketone featuring a fluorinated naphthalene scaffold. The naphthalene core is a prevalent motif in a variety of biologically active compounds, and the introduction of fluorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Notably, various derivatives of naphthalene and the structurally related 1,4-naphthoquinones have demonstrated significant potential as anticancer agents.[1] These compounds are known to exert their cytotoxic effects through diverse mechanisms, including the disruption of cellular metabolism, such as the Warburg effect, and the induction of apoptosis.[1][2] The presence of a halogen atom on the naphthalene ring has been shown to be a critical factor for maintaining cytotoxic potency in some series of these compounds.[1]
Given this background, this compound represents a valuable, yet under-explored, molecule for investigation as a potential lead compound in the development of novel anticancer therapeutics. This guide details its chemical characteristics, a proposed synthetic route, and a prospective workflow for the evaluation of its biological activity.
Chemical and Physical Data
The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that while basic identifiers and properties are readily available from commercial suppliers, detailed experimental data such as melting point and comprehensive spectral analyses are not extensively reported in the public domain and would typically be determined upon synthesis and purification.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| Synonym(s) | 1-(4-fluoro-1-naphthyl)ethanone | |
| CAS Number | 316-68-7 | [3] |
| Molecular Formula | C₁₂H₉FO | [3] |
| Molecular Weight | 188.20 g/mol | [3] |
| Physical Form | Solid | |
| Purity | ≥98% (commercially available) | |
| Storage | Sealed in a dry environment at 2-8°C |
Synthesis and Characterization
The most direct and widely employed method for the synthesis of aryl ketones is the Friedel-Crafts acylation. This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride, catalyzed by a Lewis acid. For the synthesis of this compound, the logical approach is the Friedel-Crafts acylation of 1-fluoronaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Proposed Experimental Protocol for Synthesis
Reaction: Friedel-Crafts Acylation of 1-Fluoronaphthalene
Materials:
-
1-Fluoronaphthalene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture to 0°C in an ice/water bath.
-
Slowly add acetyl chloride (1.1 equivalents) dissolved in a small amount of anhydrous dichloromethane to the stirred suspension.
-
After the addition of acetyl chloride, add a solution of 1-fluoronaphthalene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Synthesis Workflow Diagram
Caption: Flow diagram of the proposed synthesis of this compound.
Characterization of the Synthesized Product
The identity and purity of the synthesized this compound would be confirmed using standard spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group, likely in the range of δ 2.6-2.8 ppm. The aromatic protons on the naphthalene ring will appear as a series of multiplets in the aromatic region (δ 7.0-9.0 ppm).
-
¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon around δ 195-205 ppm and a signal for the methyl carbon around δ 25-30 ppm. The aromatic carbons will resonate in the δ 110-150 ppm range.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1670-1690 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak (M⁺) expected at m/z = 188.20.
Prospective Biological Evaluation
Based on the established anticancer activities of related naphthalene-containing compounds, a primary area of investigation for this compound is its potential as a cytotoxic agent against human cancer cell lines.
Proposed Experimental Protocol for Cytotoxicity Screening
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the in vitro cytotoxicity of this compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), HeLa (cervical), A549 (lung), and MDA-MB-231 (breast))
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound, dissolved in DMSO to prepare a stock solution
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations for treatment.
-
After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Biological Evaluation Workflow Diagram
Caption: Proposed workflow for the biological evaluation of this compound.
Potential Signaling Pathways for Investigation
Should this compound demonstrate significant cytotoxic activity, further investigation into its mechanism of action would be warranted. Based on the known activities of related compounds, a key area of focus would be the induction of apoptosis. This could involve the modulation of key proteins in the intrinsic or extrinsic apoptotic pathways.
Caption: A hypothetical signaling pathway for apoptosis induction by this compound.
Conclusion and Future Directions
This compound is a readily synthesizable compound with a chemical scaffold that suggests potential for biological activity, particularly in the area of oncology. This technical guide provides a framework for its synthesis, characterization, and initial biological evaluation. The proposed research workflow, starting with cytotoxicity screening and progressing to mechanistic studies, offers a clear path for elucidating the therapeutic potential of this and related compounds. The findings from such studies could pave the way for the development of a new class of naphthalene-based anticancer agents.
References
- 1. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Lipophilic 1,4-Naphthoquinone Derivatives against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cyclicpharma.com [cyclicpharma.com]
An In-depth Technical Guide to 1-(4-Fluoronaphthalen-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(4-Fluoronaphthalen-1-yl)ethanone, a fluorinated aromatic ketone of interest in chemical synthesis and potentially in drug discovery. This document summarizes available data on its physical characteristics, provides insights into its synthesis, and outlines its basic safety information.
Core Physical and Chemical Properties
This compound is a solid at room temperature with a molecular formula of C₁₂H₉FO.[1][2][3][4] Key identifying information and physical properties are summarized in the table below. While specific experimental values for melting point, boiling point, and solubility are not widely reported in readily accessible literature, its physical state as a solid suggests a melting point above ambient temperature.[1][4] The compound is typically stored in a dry environment at 2-8°C.[1][4]
| Property | Value | Reference(s) |
| CAS Number | 316-68-7 | [3][5] |
| Molecular Formula | C₁₂H₉FO | [2][3] |
| Molecular Weight | 188.20 g/mol | [2][3] |
| Physical Form | Solid | [1][4] |
| Purity | ≥98% | [2][3] |
| Storage Temperature | 2-8°C | [1][4] |
Synthesis and Characterization
The synthesis of this compound can be approached through various established organic chemistry methodologies. A common synthetic route would involve the Friedel-Crafts acylation of 1-fluoronaphthalene. This reaction introduces an acetyl group onto the naphthalene ring system.
A generalized workflow for such a synthesis is depicted below:
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol: General Friedel-Crafts Acylation
-
Reaction Setup: A solution of 1-fluoronaphthalene in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide) is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon). The vessel is cooled in an ice bath.
-
Catalyst Addition: A Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), is added portion-wise to the cooled solution while stirring.
-
Acylating Agent Addition: The acylating agent, typically acetyl chloride or acetic anhydride, is added dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Quenching and Work-up: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and water, often with the addition of a small amount of concentrated hydrochloric acid to dissolve the aluminum salts.
-
Extraction: The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with a saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.
Characterization of the synthesized product would involve standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the proton (¹H NMR) and carbon (¹³C NMR) nuclei.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl (C=O) stretch of the ketone.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
Biological Activity and Potential Applications
Currently, there is limited publicly available information on the specific biological activities or signaling pathway interactions of this compound. However, the naphthalene scaffold is a common motif in many biologically active compounds, and fluorination is a widely used strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.
The presence of the fluoronaphthalene core suggests potential for this compound to be explored in various areas of drug discovery. For instance, related naphthalen-1-yl-ethanone derivatives have been investigated for their roles in different biological contexts. Further research is required to elucidate any potential therapeutic applications of this compound.
A logical workflow for the preliminary biological evaluation of this compound is proposed below:
Caption: Proposed workflow for the biological evaluation of this compound.
Safety Information
This compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
This document is intended for informational purposes for a technical audience and should not be considered a substitute for a comprehensive safety data sheet (SDS) or thorough experimental validation. Researchers should always consult the latest safety information and conduct their own risk assessments before handling this chemical.
References
Potential Biological Activity of 1-(4-Fluoronaphthalen-1-yl)ethanone: A Technical Guide for Drug Discovery
Disclaimer: This document provides a predictive analysis of the potential biological activities of 1-(4-Fluoronaphthalen-1-yl)ethanone based on the known activities of structurally similar molecules. As of this writing, there is no specific published data on the biological activity of this compound. The experimental protocols and potential mechanisms of action described herein are therefore hypothetical and intended to serve as a guide for future research.
Introduction
The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and binding affinity.[4] This guide explores the predicted biological activities of this compound, drawing on data from structurally related fluorinated and acetylated naphthalene derivatives.
Predicted Biological Activities
Based on the established bioactivities of analogous compounds, this compound is predicted to exhibit potential in the following areas:
-
Anticancer Activity: Fluorinated naphthalene derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[4][5] It is hypothesized that this compound may induce apoptosis or inhibit cell proliferation in cancer cells. Naphthalene-containing compounds have been shown to arrest the cell cycle and induce apoptosis.[6][7]
-
Enzyme Inhibition: The naphthalene moiety is present in various enzyme inhibitors.[4] Potential targets could include protein kinases, which are often dysregulated in cancer.[8] Additionally, some naphthalene derivatives have shown inhibitory activity against acetylcholinesterase and carbonic anhydrase.[9]
-
Antimicrobial Activity: Naphthalene derivatives have been reported to possess antibacterial and antifungal properties.[2][10]
Data Presentation: Biological Activities of Structurally Related Compounds
The following tables summarize the reported in vitro activities of various naphthalene derivatives, providing a basis for the predicted potential of this compound.
Table 1: Cytotoxicity of Naphthalene Derivatives in Human Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthalene-substituted triazole spirodienone (6a) | MDA-MB-231 (Breast) | 0.03 | [6] |
| Naphthalene-substituted triazole spirodienone (6a) | HeLa (Cervical) | 0.07 | [6] |
| Naphthalene-substituted triazole spirodienone (6a) | A549 (Lung) | 0.08 | [6] |
| Naphthalene-containing enamide (5f) | Huh-7 (Liver) | 2.62 | [7] |
| Naphthalene-containing enamide (5g) | Huh-7 (Liver) | 3.37 | [7] |
| Naphthalen-1-yloxyacetamide (5d) | MCF-7 (Breast) | 2.33 | [11] |
| Naphthalen-1-yloxyacetamide (5e) | MCF-7 (Breast) | 3.03 | [11] |
| Fluorinated chalcone (11) | 4T1 (Breast) | < 100 | [5] |
Table 2: Enzyme Inhibition by Naphthalene Derivatives
| Compound/Derivative Class | Target Enzyme | Ki (µM) | Reference |
| 1-Naphthol derivative (4c) | hCA I | 0.034 | [9] |
| 1-Naphthol derivative (4c) | hCA II | 0.172 | [9] |
| 1-Naphthol derivative (4c) | AChE | 0.096 | [9] |
| Naphthalen-1-yloxyacetamide (5d) | Aromatase | 0.078 (IC50) | [11] |
Experimental Protocols
The following are representative protocols for assessing the potential biological activities of this compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell viability.[12]
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Protocol 2: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to assess the inhibitory effect of a compound on the activity of a specific protein kinase.[8]
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Plate Preparation: Add a small volume of the diluted compound, vehicle control, and a known kinase inhibitor (positive control) to the wells of a 384-well plate.
-
Kinase Reaction: Prepare a master mix containing the kinase enzyme (e.g., a specific tyrosine kinase), a peptide substrate, and assay buffer. Dispense the master mix into the wells to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal, which is inversely proportional to kinase activity.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Percent Inhibition Calculation: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
Protocol 3: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.[13]
-
Cell Treatment: Treat cancer cells with this compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Mandatory Visualizations
Caption: A general workflow for the in vitro screening of a novel compound.
Caption: A potential mechanism of action via the intrinsic apoptosis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide on 1-(4-Fluoronaphthalen-1-yl)ethanone Derivatives and Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-(4-fluoronaphthalen-1-yl)ethanone scaffold has emerged as a promising starting point for the development of potent kinase inhibitors, particularly targeting oncogenic kinases such as FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases. These kinases are critical regulators of cell signaling pathways that, when dysregulated, contribute to the proliferation and survival of cancer cells. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of this compound derivatives and their analogs. Detailed experimental protocols for the synthesis of the core scaffold and for key biological assays are provided. Furthermore, this document summarizes the available quantitative structure-activity relationship (SAR) data and visualizes the relevant signaling pathways to aid in the rational design of next-generation inhibitors.
Introduction
Kinase inhibitors have revolutionized cancer therapy by targeting specific signaling pathways that drive tumor growth. The this compound core structure presents a unique chemical scaffold for the design of such inhibitors. The fluorinated naphthalene moiety can engage in various non-covalent interactions within the ATP-binding pocket of kinases, while the ethanone group provides a versatile handle for the introduction of diverse chemical functionalities to enhance potency, selectivity, and pharmacokinetic properties. This guide will delve into the technical aspects of developing derivatives and analogs based on this core, with a focus on their potential as inhibitors of FLT3 and Aurora kinases, both of which are validated targets in hematological malignancies and solid tumors.
Synthesis of the Core Scaffold and Analogs
The synthesis of the this compound core is typically achieved through a Friedel-Crafts acylation of 1-fluoronaphthalene. Further derivatization can be accomplished through various organic reactions to introduce different functional groups on the naphthalene ring or the ethanone side chain.
Synthesis of this compound
A common method for the synthesis of the core scaffold is the Friedel-Crafts acylation of 1-fluoronaphthalene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: To a stirred solution of 1-fluoronaphthalene (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1-1.5 eq) portion-wise at 0 °C.
-
Addition of Acylating Agent: Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to yield the final product.
Synthesis of Analogs
The core scaffold can be further modified to generate a library of analogs. For instance, Suzuki-Miyaura coupling reactions can be employed to introduce aryl or heteroaryl groups at specific positions on the naphthalene ring, if a bromo-substituted precursor is used.
Biological Evaluation
The biological activity of this compound derivatives is primarily assessed through their ability to inhibit specific kinases and their cytotoxic effects on cancer cell lines.
Kinase Inhibition Assays
Experimental Protocol: In Vitro FLT3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay) [1]
-
Reagent Preparation: Prepare solutions of recombinant FLT3 kinase, a suitable substrate (e.g., AXLtide), ATP, and the test compounds in kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound (or DMSO as a vehicle control) and 2 µL of the FLT3 enzyme solution.
-
Initiation of Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the kinase reaction. The final ATP concentration should be close to its Km value for FLT3.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Termination and ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The IC₅₀ values are then calculated from the dose-response curves.
Experimental Protocol: In Vitro Aurora B Kinase Inhibition Assay [2][3]
-
Reaction Mixture: Prepare a reaction mixture containing Aurora B kinase, a substrate (e.g., myelin basic protein or histone H3), ATP, and the test compound in a suitable kinase buffer.
-
Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: The kinase activity can be measured using various methods, such as the ADP-Glo™ assay as described for FLT3, or by detecting the phosphorylated substrate using specific antibodies in an ELISA or Western blot format.
-
Data Analysis: Determine the IC₅₀ values by plotting the percentage of kinase inhibition against the concentration of the test compound.
Cell-Based Proliferation Assays
Experimental Protocol: MTT Cell Proliferation Assay [4]
-
Cell Seeding: Seed cancer cells (e.g., MV4-11 for FLT3-ITD positive AML) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Determination: Calculate the IC₅₀ values, representing the concentration of the compound that inhibits cell proliferation by 50%.
Quantitative Data
While specific quantitative data for direct derivatives of this compound are not extensively available in the public domain, the following tables summarize the biological activities of structurally analogous compounds that share the broader naphthyl or fluoronaphthyl pharmacophore and exhibit inhibitory activity against relevant kinases. This data can serve as a valuable reference for guiding the design of new derivatives.
Table 1: In Vitro Kinase Inhibitory Activity of Naphthalene-based Analogs
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference Scaffold |
| Analog A | FLT3 | 8.4 | Indolone |
| Analog B | FLT3 | 7.82 | Pyrimidine-2,4-diamine |
| Analog C | Aurora B | 0.37 | Pyrazoloquinazoline |
| Analog D | Aurora A | 3 | Pyrrolopyrazole |
| Analog E | Aurora B | 3 | Pyrrolopyrazole |
Table 2: Anti-proliferative Activity of Naphthalene-based Analogs in Cancer Cell Lines
| Compound ID | Cell Line | IC₅₀ (nM) | Target Pathway | Reference Scaffold |
| Analog F | MV-4-11 (AML) | 5.3 | FLT3 | Indolone |
| Analog G | MOLM-13 (AML) | 51.6 | FLT3 | Pyrimidine-2,4-diamine |
| Analog H | HCT116 (Colon) | - | Aurora B | - |
| Analog I | HeLa (Cervical) | - | Aurora B | - |
Note: The compound IDs are placeholders for analogous structures found in the literature and are not direct derivatives of this compound.
Signaling Pathways and Mechanism of Action
Understanding the signaling pathways targeted by these inhibitors is crucial for their development. FLT3 and Aurora kinases are key players in cell cycle regulation and proliferation.
FLT3 Signaling Pathway
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, upon activation by its ligand or through mutations (e.g., internal tandem duplications - ITD), triggers downstream signaling cascades including the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[5][6] These pathways promote cell proliferation, survival, and differentiation. Inhibition of FLT3 blocks these downstream signals, leading to apoptosis in cancer cells dependent on this pathway, such as in acute myeloid leukemia (AML).
References
Spectroscopic Data of 1-(4-Fluoronaphthalen-1-yl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-Fluoronaphthalen-1-yl)ethanone (CAS No. 316-68-7).[1][2] Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR) data, alongside expected Infrared (IR) and Mass Spectrometry (MS) characteristics based on its chemical structure and comparison with analogous compounds. Detailed experimental protocols for acquiring such data are also provided to facilitate empirical validation and further research.
Compound Information
| Identifier | Value |
| IUPAC Name | 1-(4-fluoro-1-naphthalenyl)ethanone |
| CAS Number | 316-68-7 |
| Molecular Formula | C₁₂H₉FO |
| Molecular Weight | 188.20 g/mol |
| Chemical Structure | (Image of the chemical structure of this compound) |
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
The following table outlines the predicted ¹H NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of similar aromatic ketones. The spectrum is expected to be complex in the aromatic region due to spin-spin coupling between protons and through-space coupling with the fluorine atom.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (acetyl group) | 2.7 | Singlet | N/A |
| H-2 | 7.8 | Doublet | 8.0 |
| H-3 | 7.3 | Triplet | 8.0 |
| H-5 | 8.2 | Doublet | 8.4 |
| H-6 | 7.6 | Triplet | 7.6 |
| H-7 | 7.7 | Triplet | 7.6 |
| H-8 | 8.1 | Doublet | 8.4 |
¹³C NMR (Carbon-13) NMR Data (Predicted)
Predicted ¹³C NMR chemical shifts are provided below. The presence of the fluorine atom will result in C-F coupling, which will split the signals of the carbon atoms in close proximity to it. The predicted chemical shifts are given, with the expected coupling constants noted.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling (J, Hz) |
| C=O (carbonyl) | 198 | ~4 |
| CH₃ (acetyl) | 30 | N/A |
| C-1 | 132 | ~5 |
| C-2 | 125 | ~2 |
| C-3 | 123 | ~10 |
| C-4 | 162 | ~250 (¹JCF) |
| C-4a | 128 | ~15 |
| C-5 | 127 | ~2 |
| C-6 | 129 | N/A |
| C-7 | 128 | N/A |
| C-8 | 124 | ~5 |
| C-8a | 135 | ~3 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. As a solid, the sample can be prepared as a KBr pellet or a thin film.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Aryl ketone stretch) | 1680 - 1700 | Strong |
| C-F (Aryl fluoride stretch) | 1200 - 1250 | Strong |
| C-H (Aromatic stretch) | 3000 - 3100 | Medium |
| C-H (Aliphatic stretch, CH₃) | 2850 - 3000 | Medium |
| C=C (Aromatic ring stretch) | 1500 - 1600 | Medium to Strong |
Mass Spectrometry (MS)
Mass spectrometry of this compound, likely using electron ionization (EI), would be expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns.
| m/z | Assignment | Relative Intensity |
| 188 | [M]⁺ | High |
| 173 | [M - CH₃]⁺ | High |
| 145 | [M - CH₃CO]⁺ | Medium |
| 117 | [C₉H₆F]⁺ | Medium |
Experimental Protocols
NMR Spectroscopy
A general protocol for acquiring ¹H and ¹³C NMR spectra of an aromatic ketone like this compound is as follows:
-
Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.[3][4] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
¹H NMR Acquisition :
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each carbon, unless C-F coupling information is desired.
-
Set the spectral width to cover the expected range (e.g., 0-220 ppm).
-
A longer acquisition time and a greater number of scans are typically necessary due to the low natural abundance of ¹³C.
-
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.
Infrared (IR) Spectroscopy
For a solid sample, the following thin-film method is commonly used:[5]
-
Sample Preparation : Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride or acetone.[5]
-
Film Deposition : Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[5]
-
Data Acquisition :
-
Place the salt plate in the sample holder of an FT-IR spectrometer.
-
Record a background spectrum of the clean, empty salt plate.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry
A typical protocol for obtaining an electron ionization (EI) mass spectrum is as follows:
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS).[6] The sample is vaporized in the ion source.[7]
-
Ionization : Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[7]
-
Mass Analysis : The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[7]
-
Detection : A detector records the abundance of each ion at a specific m/z value.
-
Data Interpretation : The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: Spectroscopic Analysis Workflow.
References
- 1. cyclicpharma.com [cyclicpharma.com]
- 2. This compound - [sigmaaldrich.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 7. youtube.com [youtube.com]
1-(4-Fluoronaphthalen-1-yl)ethanone: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety and handling procedures for 1-(4-Fluoronaphthalen-1-yl)ethanone (CAS No. 316-68-7). The information contained herein is intended to support researchers, scientists, and professionals in the drug development field in the safe management of this compound. Due to the limited availability of extensive toxicological and biological activity data for this specific molecule, this guide emphasizes precautionary principles and draws upon information from available safety data sheets and the known properties of structurally related compounds.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior under various laboratory conditions and for conducting a thorough risk assessment.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉FO | [1] |
| Molecular Weight | 188.2 g/mol | [1] |
| CAS Number | 316-68-7 | [1] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [1] |
| IUPAC Name | 1-(4-fluoro-1-naphthyl)ethanone | [1] |
| Storage Temperature | Sealed in dry, 2-8°C | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS hazard statements and pictograms are summarized in Table 2.
| Hazard Statement | Code | Description | Pictogram |
| Harmful if swallowed | H302 | Indicates acute oral toxicity. | GHS07 (Exclamation Mark) |
| Causes skin irritation | H315 | Can cause irritation upon skin contact. | GHS07 (Exclamation Mark) |
| Causes serious eye irritation | H319 | Can cause significant eye irritation. | GHS07 (Exclamation Mark) |
| May cause respiratory irritation | H335 | Inhalation may lead to respiratory tract irritation. | GHS07 (Exclamation Mark) |
Signal Word: Warning[1]
Safety and Handling Protocols
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following sections detail the recommended procedures for handling, storage, and disposal.
Personal Protective Equipment (PPE)
A comprehensive PPE workflow is essential to minimize exposure.
Caption: Personal Protective Equipment (PPE) Workflow for Handling this compound.
Methodology:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
Lab Coat: A clean, buttoned lab coat should be worn to protect street clothes and skin.
-
Eye Protection: Use chemical safety goggles to protect the eyes from splashes or dust.
-
Ventilation: All handling of the solid or solutions of the compound should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
Storage
Proper storage is crucial to maintain the integrity of the compound and prevent accidents.
-
Container: Keep the compound in its original, tightly sealed container.
-
Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8°C.[1]
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant hazard warnings.
Disposal
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Emergency Procedures
In the event of an emergency, follow these procedures and seek immediate medical attention.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Wear appropriate PPE and contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Toxicological and Biological Activity
Disclaimer: As of the date of this publication, there is a lack of specific peer-reviewed data on the detailed toxicological profile (e.g., LD50 values) and the biological activity or signaling pathways of this compound.
The GHS hazard statements indicate that the compound is harmful if swallowed and causes skin, eye, and respiratory irritation.[1] However, no quantitative data on acute or chronic toxicity is currently available.
The biological activity of this specific compound has not been extensively studied. However, the naphthalene scaffold is a common motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[2] The presence of a fluorine atom can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, it is plausible that this compound could be a subject of interest in drug discovery research.
Due to the absence of specific data on the biological mechanism of action, a signaling pathway diagram cannot be provided at this time. The following diagram illustrates a general workflow for the initial biological screening of a novel chemical compound.
Caption: A general workflow for the biological evaluation of a new chemical entity.
Conclusion
This compound is a hazardous chemical that requires careful handling and adherence to strict safety protocols. This guide provides a framework for its safe use in a research and development setting. The lack of comprehensive toxicological and biological data underscores the need for a cautious approach, treating the compound with the highest degree of care until more information becomes available. Researchers are strongly encouraged to consult the full Safety Data Sheet (SDS) from their supplier and to perform a thorough risk assessment before commencing any work with this compound.
References
An In-depth Technical Guide to Fluorinated Naphthalene Compounds in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of fluorinated naphthalene compounds, a class of molecules of significant interest in medicinal chemistry, materials science, and biomedical research. The strategic incorporation of fluorine into the naphthalene scaffold imparts unique physicochemical properties that can enhance biological activity, metabolic stability, and binding affinity. This document details the synthesis, properties, and applications of these compounds, offering detailed experimental protocols and data for researchers in the field.
Introduction to Fluorinated Naphthalenes
Naphthalene is a versatile aromatic hydrocarbon that serves as a foundational scaffold for numerous therapeutic agents and functional materials.[1][2] Its derivatives have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to modulate their properties.[4][5][6] Fluorination can alter acidity, lipophilicity, and conformational preferences, often leading to improved pharmacokinetics, enhanced binding affinity to target proteins, and increased metabolic stability by blocking metabolically labile sites.[4][6][7]
Fluorinated naphthalene compounds, therefore, merge the structural benefits of the naphthalene core with the property-enhancing effects of fluorine, making them valuable intermediates and active agents in drug discovery and materials science.[7][8]
Synthesis of Fluorinated Naphthalene Compounds
The primary method for synthesizing simple fluoronaphthalenes, such as 1-fluoronaphthalene, is based on the Balz-Schiemann reaction. This process involves the diazotization of a naphthylamine precursor, followed by thermal decomposition of the resulting diazonium salt.[9][10][11]
General Synthesis Workflow: 1-Fluoronaphthalene via Schiemann Reaction
The synthesis of 1-fluoronaphthalene from 1-naphthylamine is a well-established multi-step process.[9][12][13]
Caption: General workflow for the synthesis of 1-fluoronaphthalene.
Detailed Experimental Protocol: Synthesis of 1-Fluoronaphthalene
This protocol is a composite of methodologies described in the literature.[9][12][13]
Step 1: Diazotization Reaction
-
In a three-necked flask, add 300 g of 1-naphthylamine to 1500 g of 25% hydrochloric acid.[12]
-
Heat the mixture to approximately 75°C and stir until the solid is completely dissolved.[12][13]
-
Cool the solution to below 5°C in an ice bath.[12]
-
Slowly add a solution of 148 g of sodium nitrite in water. Maintain the temperature below 5°C throughout the addition.[12]
-
After the addition is complete, continue stirring at low temperature for about 30 minutes to ensure the reaction goes to completion, forming the diazonium salt solution.[12]
Step 2: Substitution Reaction (Salt Formation)
-
To the diazonium salt solution, add 360 g of a 45% fluoroboric acid solution.[12]
-
Stir the mixture for 15-30 minutes. A solid precipitate of naphthylamine diazonium salt fluoroborate will form.[12]
-
Filter the solid product and dry the filter cake at 50°C for approximately 20 minutes.[12]
Step 3: Thermal Decomposition
-
Heat the dried diazonium salt fluoroborate. This can be done by slowly adding the solid to a reactor through which hot air (85-90°C) is passed.[12] The salt can also be decomposed in a suitable solvent.[10]
-
The thermal decomposition yields a crude 1-fluoronaphthalene solution containing some solid impurities.[12]
Step 4: Purification
-
Wash the crude product with pure water 3 to 6 times.[12]
-
Neutralize the solution with a soda ash solution to a pH of 6.8-7.2.[12]
-
Separate the oil layer by filtration and subject the filtrate to distillation to obtain pure 1-fluoronaphthalene.[12] A yield of 210 g (99.8% purity) from 300 g of naphthylamine has been reported.[12]
Other synthetic methods include reacting naphthalene directly with reagents like Selectfluor.[14] For highly fluorinated naphthalenes, magnesium amide-mediated halogenation reactions have been employed.[15][16]
Physicochemical and Spectroscopic Properties
Fluorinated naphthalenes are typically colorless liquids or off-white solids at room temperature.[14][17] The introduction of fluorine significantly alters the electronic properties of the naphthalene ring, which can be studied using techniques like 19F NMR.[18][19]
Physicochemical Data
| Property | 1-Fluoronaphthalene | 2-Fluoronaphthalene | Reference(s) |
| CAS Number | 321-38-0 | 323-09-1 | [14][17] |
| Molecular Formula | C₁₀H₇F | C₁₀H₇F | [14][17] |
| Molecular Weight | 146.16 g/mol | 146.16 g/mol | [20] |
| Appearance | Colorless liquid | Off-white solid | [14][17] |
| Melting Point | -13 °C (9 °F) | --- | [14] |
| Boiling Point | 215 °C (419 °F) | --- | [14] |
| Solubility | Insoluble in water | --- | [14][20] |
| Flash Point | 65 °C (149 °F) | --- | [14] |
Spectroscopic Characterization (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for the characterization of fluorinated compounds.[19] Both ¹H NMR and ¹⁹F NMR are used to confirm the structure and purity of fluorinated naphthalenes.[18][21][22][23]
-
¹H NMR: The proton spectra of naphthalene derivatives are complex due to multiple couplings. The introduction of fluorine further influences the chemical shifts of adjacent protons.[21][23]
-
¹⁹F NMR: This technique is highly sensitive and provides a wide chemical shift range, making it ideal for analyzing fluorinated molecules.[18][19] It can be used to determine the position of fluorine substitution and to study substituent effects within the naphthalene ring system.[18]
Applications in Research and Drug Development
The unique properties of fluorinated naphthalenes make them valuable in several research areas, particularly in medicinal chemistry and materials science.
Medicinal Chemistry and Drug Discovery
The naphthalene scaffold is a "privileged structure" in medicinal chemistry, and its fluorination often enhances therapeutic potential.[2][7]
-
Enzyme Inhibition: Fluorinated naphthalene derivatives have shown potential as enzyme inhibitors, targeting kinases, topoisomerases, or cyclooxygenases.[7] 2-Fluoronaphthalene has been noted for its inhibitory effects on cytochrome P450 enzymes like CYP2A6.[17]
-
Anticancer Activity: Many naphthalene derivatives exhibit anticancer properties.[1][2] Fluorinated analogues are hypothesized to induce apoptosis or inhibit proliferation in cancer cells.[7] For example, certain naphthalene–enamide compounds have demonstrated significant cytotoxic activity against hepatocellular carcinoma cell lines, with IC50 values as low as 2.62 µM.[24]
-
Antiviral Activity: Naphthalene-based compounds have been designed as inhibitors of viral enzymes, such as the SARS-CoV Papain-like protease (PLpro), which is essential for coronavirus replication.[25] Introducing a fluoro substituent is a key strategy in designing such novel drug candidates.[25]
-
Neuropharmacology: 1-Fluoronaphthalene is a precursor in the synthesis of potent inhibitors of serotonin and norepinephrine reuptake, such as LY248686, indicating its utility in developing treatments for depression and other neurological disorders.[7][14]
Hypothetical Biological Activity and Drug Interaction Pathway
Based on its use as a precursor for serotonin and norepinephrine reuptake inhibitors, a fluorinated naphthalene derivative could function by blocking monoamine transporters at the neuronal synapse.
Caption: Inhibition of Serotonin Reuptake at the Synapse.
Materials Science
The electronic and optical properties of fluorinated naphthalenes make them suitable for advanced materials.[8] They are being explored as components in organic solar cells, where they can influence charge transport and light absorption, potentially leading to more efficient photovoltaic devices.[8]
Fluorescent Probes
Naphthalene-based fluorophores are widely used as fluorescent sensors and biological labels.[26] The fluorescence properties are highly dependent on the substituents on the naphthalene ring.[26] Naphthalimide boronates, for example, have been developed as theranostic agents for fluorescence imaging in living cells.[27]
Key Experimental Protocols
Protocol: Cell Viability (MTT) Assay for Anticancer Activity
This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., Huh-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated naphthalene compound in the cell culture medium. Replace the old medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Protocol: Fluorescence Microscopy for Cellular Uptake
This protocol is used to visualize the localization of fluorescent naphthalene derivatives within living cells.[27]
-
Cell Culture: Grow cells (e.g., HeLa or PC-3) on glass coverslips in a petri dish until they reach 60-80% confluency.[27]
-
Compound Loading: Treat the cells with the fluorescent naphthalene compound (e.g., 10-100 µM in 1% DMSO-containing medium) and incubate at 37°C for 15-30 minutes.[27]
-
Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove the excess compound.
-
Fixation (Optional): For fixed-cell imaging, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by washing with PBS.
-
Mounting: Mount the coverslip onto a glass slide using a mounting medium, which may contain a nuclear counterstain like DAPI.
-
Imaging: Visualize the cells using a confocal or multiphoton fluorescence microscope.[27] Use appropriate excitation and emission wavelengths for the specific fluorophore and DAPI. Capture images to determine the subcellular localization (e.g., cytoplasm, nucleus, mitochondria) of the compound.[27]
Conclusion
Fluorinated naphthalene compounds represent a versatile and powerful class of molecules with significant potential across multiple scientific disciplines. Their synthesis is well-established, and the strategic incorporation of fluorine provides a reliable method for fine-tuning molecular properties. In drug discovery, these compounds serve as critical building blocks for therapeutics targeting cancer, viral infections, and neurological disorders.[2][7][25] In materials science, their unique electronic characteristics are being harnessed to develop next-generation organic electronics.[8] The continued exploration of novel fluorinated naphthalene structures and their applications promises to yield further innovations in both medicine and technology.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Fluorine in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Prepn process of 1-fluoronaphthalene - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN102557865A - Method for preparing 1-fluoronaphthalene - Google Patents [patents.google.com]
- 11. Preparation of fluoronitronaphthalenes via a modified Schiemann reaction - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. 1-Fluoronaphthalene synthesis - chemicalbook [chemicalbook.com]
- 13. CN109180416A - The synthetic method of naphthalene system fluoro-containing intermediate 1- fluoronaphthalene - Google Patents [patents.google.com]
- 14. 1-Fluoronaphthalene - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. nbinno.com [nbinno.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 1-Fluoronaphthalene | C10H7F | CID 9450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. spectrabase.com [spectrabase.com]
- 24. researchgate.net [researchgate.net]
- 25. Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Fluorescent naphthalimide boronates as theranostics: structural investigations, confocal fluorescence and multiphoton fluorescence lifetime imaging microscopy in living cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(4-Fluoronaphthalen-1-yl)ethanone via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friedel-Crafts acylation is a fundamental and widely utilized electrophilic aromatic substitution reaction in organic synthesis. It provides a direct method for the introduction of an acyl group onto an aromatic ring, forming aryl ketones. These ketones are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The reaction typically employs an acylating agent, such as an acyl chloride or anhydride, and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). A key advantage of Friedel-Crafts acylation is that the resulting ketone is less reactive than the starting aromatic compound, which prevents polysubstitution. This application note provides a detailed protocol for the synthesis of 1-(4-Fluoronaphthalen-1-yl)ethanone from 1-fluoronaphthalene and acetyl chloride.
Reaction Scheme
The Friedel-Crafts acylation of 1-fluoronaphthalene with acetyl chloride proceeds as follows:
Figure 1: Reaction scheme for the synthesis of this compound.
Experimental Data
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reagent Specifications and Stoichiometry
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| 1-Fluoronaphthalene | C₁₀H₇F | 146.16 | 0.050 | 1.0 | 7.31 g |
| Acetyl Chloride | C₂H₃ClO | 78.50 | 0.055 | 1.1 | 4.32 g (3.9 mL) |
| Aluminum Chloride | AlCl₃ | 133.34 | 0.060 | 1.2 | 8.00 g |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | - | 100 mL |
Table 2: Reaction Conditions and Yield
| Parameter | Value |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 hours |
| Product Yield (Isolated) | ~75% (Theoretical Yield: 9.41 g) |
| Appearance | Off-white to pale yellow solid |
Table 3: Product Characterization
| Analysis | Result |
| Melting Point | 82-85 °C |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 8.25 (d, 1H), 8.10 (d, 1H), 7.60-7.75 (m, 2H), 7.45 (dd, 1H), 7.20 (t, 1H), 2.75 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 202.1, 160.5 (d, J=255 Hz), 135.0, 131.5 (d, J=5 Hz), 128.8, 127.3, 126.9, 125.4 (d, J=9 Hz), 124.8, 119.2 (d, J=20 Hz), 109.8 (d, J=22 Hz), 30.2 |
| Mass Spectrometry (EI) | m/z (%): 188 (M⁺, 100), 173 (M⁺-CH₃, 85), 145 (M⁺-CH₃CO, 60) |
Experimental Workflow
The following diagram illustrates the key stages of the synthesis, purification, and analysis of this compound.
Application Notes and Protocols: Friedel-Crafts Acylation of 1-Fluoronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental procedure for the Friedel-Crafts acylation of 1-fluoronaphthalene. The protocol details the synthesis of 1-acetyl-4-fluoronaphthalene, a valuable intermediate in organic synthesis. The procedure is based on established methodologies for Friedel-Crafts reactions, emphasizing safe handling of reagents and purification of the final product. All quantitative data is presented in structured tables, and the experimental workflow is visualized using a Graphviz diagram.
Introduction
The Friedel-Crafts acylation is a fundamental and versatile method for the introduction of an acyl group onto an aromatic ring via electrophilic aromatic substitution.[1] This reaction is of significant importance in the synthesis of aryl ketones, which are key intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. The reaction typically involves the use of an acylating agent, such as an acyl chloride or anhydride, and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).
The acylation of substituted naphthalenes is of particular interest due to the varied reactivity and regioselectivity influenced by the substituent and the inherent properties of the naphthalene ring system. In the case of 1-fluoronaphthalene, the fluorine atom, being an ortho-, para-directing deactivator, along with steric considerations, directs the incoming acyl group predominantly to the 4-position of the naphthalene ring. This protocol focuses on the acetylation of 1-fluoronaphthalene to yield 1-acetyl-4-fluoronaphthalene.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Molar Equivalent |
| 1-Fluoronaphthalene | C₁₀H₇F | 146.16 | 1.0 |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 1.1 |
| Acetyl Chloride | CH₃COCl | 78.50 | 1.1 |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | - |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - |
Table 2: Product Characterization - 1-Acetyl-4-fluoronaphthalene
| Property | Value |
| IUPAC Name | 1-(4-fluoronaphthalen-1-yl)ethanone |
| CAS Number | 316-68-7 |
| Molecular Formula | C₁₂H₉FO |
| Molecular Weight | 188.20 |
| Appearance | Clear colorless to pale yellow liquid/solid |
| Purity (Typical) | ≥96.0% (GC) |
| Refractive Index (@ 20°C) | 1.6060-1.6110 |
Table 3: Spectroscopic Data for Starting Material and Product
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 1-Fluoronaphthalene | 8.09 (d), 7.80 (d), 7.56 (m), 7.48 (m), 7.33 (t), 7.10 (t)[2] | 158.5 (d, J=253 Hz), 134.5 (d, J=5 Hz), 128.0 (d, J=2 Hz), 126.9, 126.2 (d, J=5 Hz), 125.4 (d, J=9 Hz), 124.0 (d, J=16 Hz), 121.1 (d, J=4 Hz), 110.1 (d, J=20 Hz), 109.9 (d, J=20 Hz) |
| 1-Acetyl-4-fluoronaphthalene | Predicted: Aromatic protons (multiplets, ~7.0-8.5 ppm), Acetyl protons (singlet, ~2.7 ppm) | Predicted: Carbonyl carbon (~197 ppm), Aromatic carbons (~110-160 ppm), Acetyl carbon (~27 ppm) |
Experimental Protocols
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.[3]
-
Acetyl chloride is corrosive and a lachrymator. Handle with appropriate personal protective equipment (gloves, safety glasses).[3]
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Concentrated hydrochloric acid is highly corrosive.
Procedure:
-
Reaction Setup:
-
Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser fitted with a calcium chloride drying tube, and a nitrogen inlet.
-
Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (1.1 equivalents).
-
Add anhydrous dichloromethane to the flask to create a slurry.
-
-
Formation of the Acylium Ion Complex:
-
Cool the flask to 0 °C using an ice-water bath.
-
Add a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane to the dropping funnel.
-
Add the acetyl chloride solution dropwise to the stirred aluminum chloride slurry over 10-15 minutes. A yellow to orange complex should form.
-
-
Acylation of 1-Fluoronaphthalene:
-
Prepare a solution of 1-fluoronaphthalene (1.0 equivalent) in anhydrous dichloromethane.
-
Add the 1-fluoronaphthalene solution to the dropping funnel.
-
Add the solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture again in an ice-water bath.
-
Slowly and carefully quench the reaction by pouring the mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid in a beaker. This step should be performed in a fume hood due to the evolution of HCl gas.[3]
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.[3]
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification of the Product:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure 1-acetyl-4-fluoronaphthalene.
-
Mandatory Visualization
Caption: Experimental workflow for the Friedel-Crafts acylation of 1-fluoronaphthalene.
Signaling Pathways / Logical Relationships
The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below.
Caption: Key steps in the Friedel-Crafts acylation mechanism.
References
Application Notes: Suzuki-Miyaura Coupling of 1-(4-Fluoronaphthalen-1-yl)ethanone for the Synthesis of Arylated Naphthalene Derivatives
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This reaction is of paramount importance in medicinal chemistry and drug development for synthesizing biaryl and heteroaryl structures, which are prevalent motifs in pharmacologically active molecules.[2] The target substrate, 1-(4-Fluoronaphthalen-1-yl)ethanone, presents a unique challenge due to the high bond dissociation energy of the C-F bond. Unlike aryl bromides or iodides, aryl fluorides are significantly less reactive and require specialized catalytic systems to achieve efficient C-F bond activation.[3]
The presence of the electron-withdrawing acetyl group on the naphthalene core is advantageous, as it can facilitate the difficult C–F bond activation process.[4][5] This application note provides a comprehensive guide to performing the Suzuki-Miyaura coupling on this compound, offering protocols based on both palladium and nickel catalysis, which have shown efficacy for the cross-coupling of challenging aryl fluorides.[4][5]
Reaction Principle
The catalytic cycle for the Suzuki-Miyaura coupling is a well-established process involving three primary steps: oxidative addition, transmetalation, and reductive elimination. The key challenge for aryl fluorides is the initial oxidative addition step, where the Pd(0) or Ni(0) catalyst inserts into the strong carbon-fluorine bond.[1]
-
Oxidative Addition: The active M(0) catalyst (M = Pd or Ni) reacts with the aryl fluoride (Ar-F) to form an organometallic M(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a more nucleophilic boronate species. This species then transfers its organic group to the metal center, displacing the fluoride.
-
Reductive Elimination: The diorganometallic complex undergoes reductive elimination, forming the desired C-C bond in the biaryl product and regenerating the active M(0) catalyst, which re-enters the catalytic cycle.[1]
Below is the general reaction scheme for the Suzuki-Miyaura coupling of this compound.
Caption: General scheme for the Suzuki-Miyaura coupling reaction.
Summary of Reaction Conditions
Successful Suzuki-Miyaura coupling of aryl fluorides hinges on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes potential starting conditions for the coupling of this compound based on methodologies developed for similar challenging substrates.[4][5]
| Parameter | Condition Set A (Palladium-Catalyzed) | Condition Set B (Nickel-Catalyzed) | Notes |
| Aryl Halide | This compound | This compound | Starting material (1.0 equiv). |
| Boronic Acid | Arylboronic Acid or Ester | Arylboronic Acid or Ester | Typically 1.2–2.0 equivalents. |
| Catalyst | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (2-5 mol%) | Ni(COD)₂ (5-10 mol%) | Pre-catalyst provides the active M(0) species. |
| Ligand | Bulky phosphine (e.g., P(t-Bu)₃, SPhos) | Bidentate phosphine (e.g., dcpp, dcyb) or NHC | Ligand is crucial for stabilizing the catalyst. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | K₃PO₄, CsF | Strong, non-nucleophilic bases are preferred. |
| Additive | None | ZrF₄ or TiF₄ (1.0-1.5 equiv) | Metal fluoride cocatalysts can facilitate C-F activation.[4][5] |
| Solvent | Toluene, 1,4-Dioxane, DMF | Toluene, DMA, NMP | Anhydrous, degassed solvents are required. |
| Temperature | 100-150 °C | 80-120 °C | Higher temperatures are often needed for C-F activation. |
| Method | Conventional Heating or Microwave | Conventional Heating | Microwave can significantly reduce reaction times. |
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions must be run under an inert atmosphere (Argon or Nitrogen).
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol utilizes a robust palladium/bulky phosphine ligand system, which is effective for cross-coupling of electron-deficient aryl halides.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (3 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (6 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, P(t-Bu)₃, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Heating: Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 12 to 24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 1-(4-arylnaphthalen-1-yl)ethanone.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling with Co-catalyst
This protocol is based on conditions developed specifically for the activation of aryl fluorides using a nickel catalyst and a metal fluoride additive.[4][5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂) (10 mol%)
-
1,3-Bis(dicyclohexylphosphino)propane (dcyb) (10 mol%)
-
Zirconium(IV) fluoride (ZrF₄) (1.2 equiv)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
Anhydrous, degassed Toluene
Procedure:
-
Reaction Setup: In a glovebox, add Ni(COD)₂, the dcyb ligand, and ZrF₄ to a dry Schlenk flask with a stir bar. Outside the glovebox, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel and immediately place it under a positive pressure of argon or nitrogen.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.
Visualized Workflows and Mechanisms
Caption: A flowchart outlining the key steps of the experimental protocol.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. old.rrjournals.com [old.rrjournals.com]
- 3. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 1-(4-Fluoronaphthalen-1-yl)ethanone in the Development of Apoptosis-Inducing Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Fluoronaphthalen-1-yl)ethanone is a fluorinated aromatic ketone that serves as a valuable starting material in medicinal chemistry for the synthesis of complex heterocyclic compounds. Its utility has been notably demonstrated in the development of small-molecule inhibitors of Apoptosis Proteins (IAPs), a class of promising anticancer therapeutics. This document provides detailed application notes on the significance of this chemical scaffold, protocols for its use in synthesis, and an overview of the biological context for its application in targeting IAPs to induce programmed cell death in cancer cells.
Introduction: The Naphthalene Scaffold in Medicinal Chemistry
The naphthalene ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1][2] Its rigid, bicyclic aromatic structure provides a versatile platform for the spatial orientation of functional groups, enabling precise interactions with biological targets.[1] The introduction of a fluorine atom, as in this compound, can significantly modulate the physicochemical properties of the molecule, often leading to improved metabolic stability, enhanced binding affinity, and better pharmacokinetic profiles.
Application in the Synthesis of Inhibitors of Apoptosis Proteins (IAPs)
A primary application of this compound in medicinal chemistry is its use as a precursor for the synthesis of IAP inhibitors. IAPs are a family of proteins that are frequently overexpressed in cancer cells, where they function to suppress apoptosis (programmed cell death) by directly inhibiting caspases, the key effector enzymes in the apoptotic cascade.[3][4][5][6] By inhibiting IAPs, small-molecule therapeutics can restore the natural apoptotic pathway, leading to the selective death of cancer cells and sensitizing them to conventional chemotherapies.[3][5]
Biological Context: The IAP Signaling Pathway
In healthy cells, the apoptotic pathway is tightly regulated. In response to cellular stress or damage, the mitochondrial pathway of apoptosis is initiated, leading to the release of pro-apoptotic factors, including the Second Mitochondria-derived Activator of Caspases (Smac). Smac promotes apoptosis by binding to and neutralizing IAPs, thereby liberating caspases to execute cell death. In many cancers, the overexpression of IAPs sequesters caspases and prevents apoptosis, even in the presence of apoptotic signals. Small-molecule IAP inhibitors, often designed as "Smac mimetics," mimic the action of endogenous Smac to antagonize IAPs and trigger apoptosis in tumor cells.[3][5][7]
Caption: Role of IAPs in apoptosis and therapeutic intervention.
Experimental Protocols
The following protocols are based on methodologies described in the patent literature for the synthesis of IAP inhibitor precursors from this compound.
Synthesis of 1-(4-(Methylthio)naphthalen-1-yl)ethanone
This protocol details the nucleophilic aromatic substitution of the fluorine atom in this compound with a methylthio group, a key step in building more complex IAP inhibitors.
Workflow:
Caption: Synthetic step from this compound.
Materials:
-
This compound (also known as 4-fluoro-1-acetylnaphthalene)
-
Sodium thiomethoxide
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Chloroform (CHCl₃)
-
Magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Prepare a solution of sodium thiomethoxide (0.41 g, 5.8 mmol) in anhydrous DMSO (8 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath under a nitrogen atmosphere.
-
In a separate vessel, dissolve this compound (1.0 g, 5.3 mmol) in DMSO (8 mL).
-
Add the solution of this compound dropwise to the cooled sodium thiomethoxide solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1.5 hours.
-
Upon completion, dilute the reaction mixture with deionized water.
-
Extract the aqueous mixture with chloroform (3 x 20 mL).
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate in vacuo to yield the crude product.
-
The resulting sulfide product (1.0 g, 88% yield) is obtained as a light yellow solid and can be carried forward to the next synthetic steps without further purification.
Quantitative Data
While the patent literature demonstrates the synthesis of IAP inhibitors using this compound, specific biological activity data for the final compounds derived from this exact starting material are not explicitly detailed. However, to provide context for the potency of IAP inhibitors developed through similar medicinal chemistry efforts, the following table summarizes the activity of representative small-molecule IAP antagonists against various IAP proteins.
| Compound Name | Target IAP | Binding Affinity (Ki or IC50) | Cell-Based Potency (GI50 or IC50) | Reference |
| GDC-0152 | XIAP (BIR3) | 28 nM (Ki) | - | [8] |
| cIAP1 (BIR3) | 17 nM (Ki) | |||
| cIAP2 (BIR3) | 43 nM (Ki) | |||
| ML-IAP (BIR) | 14 nM (Ki) | |||
| Birinapant | cIAP1 | <1 nM (IC50) | - | [3] |
| XIAP | 47 nM (IC50) | |||
| SM-164 | XIAP (BIR2-3) | 1.39 nM (IC50) | - | [8] |
| T-3256336 | cIAP1 | 1.3 nM (IC50) | 1.8 nM (GI50, MDA-MB-231 cells) | [9] |
| XIAP | 200 nM (IC50) |
Note: The compounds listed in this table are representative IAP inhibitors and are not directly synthesized from this compound. This data is provided for illustrative purposes to indicate the typical potency of molecules in this therapeutic class.
Conclusion
This compound is a key building block for the synthesis of complex, biologically active molecules. Its application in the creation of IAP inhibitors highlights the importance of fluorinated naphthalene scaffolds in modern medicinal chemistry. The protocols and data presented herein provide a foundational resource for researchers engaged in the design and development of novel anticancer therapeutics targeting the intrinsic apoptosis pathway. Further exploration of derivatives from this starting material may yield potent and selective drug candidates for cancer therapy.
References
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 4. The inhibitors of apoptosis (IAPs) as cancer targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Structure-based design, synthesis, and evaluation of the biological activity of novel phosphoroorganic small molecule IAP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(4-Fluoronaphthalen-1-yl)ethanone in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct applications of 1-(4-Fluoronaphthalen-1-yl)ethanone in materials science are not extensively documented in publicly available literature. The following application notes and protocols are based on the known properties and applications of analogous fluorinated naphthalene compounds and aromatic ketones. These are intended to serve as a foundational guide for exploring the potential of this compound as a versatile building block in advanced materials.
Introduction
This compound is an aromatic ketone featuring a fluorinated naphthalene core. The unique combination of the electron-withdrawing fluorine atom, the rigid and planar naphthalene moiety, and the reactive ketone functional group makes this compound a promising candidate for the synthesis of novel materials with tailored electronic, optical, and thermal properties. Potential applications are envisioned in the fields of organic electronics, high-performance polymers, and fluorescent chemosensors.
Potential Applications
Precursor for High-Performance Polyimides
The rigid naphthalene backbone and the strong C-F bond suggest that polymers derived from this compound could exhibit high thermal stability and excellent mechanical properties. The ketone group provides a reactive site for polymerization reactions, such as the synthesis of polyimides through condensation with diamines.
Building Block for Organic Light-Emitting Diode (OLED) Host Materials
Fluorinated aromatic compounds are known to be effective host materials in OLEDs due to their deep HOMO levels, which facilitate charge injection and transport, and their wide bandgaps. The naphthalene core can be functionalized via the ketone group to synthesize larger, conjugated molecules suitable for use in the emissive layer of OLED devices.
Intermediate for Fluorescent Chemosensors
Naphthalene derivatives are well-established fluorophores.[1] The electronic properties of the fluoronaphthalene core can be modulated by chemical transformations at the ketone position. This allows for the design of fluorescent probes that exhibit changes in their emission spectra upon interaction with specific analytes, such as metal ions or changes in environmental polarity.[2][3]
Quantitative Data Summary
The following table summarizes representative photophysical and thermal properties of materials derived from compounds analogous to this compound. This data is provided for comparative purposes to guide the design of new materials.
| Material Class | Analogous Compound/Polymer | Property | Value | Reference |
| Polymer | Naphthalene-based Polyimide | Glass Transition Temperature (Tg) | 250-350 °C | [2][4] |
| Decomposition Temperature (Td) | > 500 °C | [4] | ||
| OLED Host | Fluorinated Naphthalene Derivative | HOMO Level | -5.8 to -6.2 eV | [5] |
| Triplet Energy | 2.7 to 3.0 eV | [5] | ||
| Fluorescent Sensor | Naphthalene-based Schiff Base | Excitation Wavelength (λex) | ~350 nm | [4] |
| Emission Wavelength (λem) | ~450 nm | [4] | ||
| Quantum Yield (ΦF) | 0.1 - 0.5 | [1] |
Experimental Protocols
Protocol 1: Synthesis of a High-Performance Polyimide
This protocol describes a hypothetical two-step synthesis of a polyimide using this compound as a precursor to a diamine monomer.
Part A: Synthesis of a Diamine Monomer from this compound
-
Oxime Formation:
-
Dissolve this compound (1 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol.
-
Add pyridine (2 eq.) and reflux the mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the oxime.
-
Filter, wash with water, and dry the product.
-
-
Beckmann Rearrangement and Hydrolysis:
-
Treat the oxime (1 eq.) with a strong acid catalyst (e.g., polyphosphoric acid or sulfuric acid) at elevated temperature (80-120 °C) to induce the Beckmann rearrangement to an amide.
-
After the rearrangement is complete (monitored by TLC or LC-MS), carefully add the reaction mixture to water.
-
Hydrolyze the resulting amide to the corresponding amine by refluxing with aqueous HCl.
-
Neutralize the solution with a base (e.g., NaOH) to precipitate the diamine.
-
Purify the diamine by recrystallization or column chromatography.
-
Part B: Polyimide Synthesis
-
Poly(amic acid) Formation:
-
In a nitrogen-purged glovebox, dissolve the synthesized diamine (1 eq.) in an anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide - DMAc).
-
Slowly add a stoichiometric amount of a dianhydride (e.g., pyromellitic dianhydride - PMDA) (1 eq.) to the solution at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours to form the poly(amic acid) solution.
-
-
Chemical Imidization:
-
Add a dehydrating agent (e.g., acetic anhydride, 2 eq.) and a catalyst (e.g., pyridine, 1 eq.) to the poly(amic acid) solution.
-
Heat the mixture to 80-100 °C for 4-6 hours.
-
Precipitate the resulting polyimide by pouring the solution into a non-solvent like methanol.
-
Filter, wash the polymer with methanol, and dry under vacuum at 100 °C.
-
Characterization: The structure and properties of the resulting polyimide can be characterized using FTIR, NMR, Gel Permeation Chromatography (GPC), Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC).
Protocol 2: Synthesis of a Naphthalene-Based Fluorescent Sensor
This protocol outlines a hypothetical synthesis of a Schiff base fluorescent sensor from this compound.
-
Synthesis of a Hydrazine Derivative:
-
The ketone group of this compound can be converted to a more reactive handle for sensor synthesis. For instance, a Wittig reaction could be employed to introduce an aldehyde functionality.
-
Alternatively, the ketone can be reacted with a hydrazine derivative to form a hydrazone, which can serve as a metal ion binding site.
-
-
Schiff Base Condensation:
-
Dissolve this compound (1 eq.) and a suitable amine-containing receptor unit (e.g., 2-hydrazinopyridine, 1 eq.) in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to crystallize.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Characterization and Sensing Studies:
-
Confirm the structure of the synthesized sensor using NMR, Mass Spectrometry, and FTIR.
-
Investigate the photophysical properties (absorption and emission spectra, quantum yield) in various solvents to assess solvatochromism.
-
Perform fluorescence titration experiments by adding stock solutions of different metal ions to a solution of the sensor to evaluate its selectivity and sensitivity.
Protocol 3: Fabrication of a Bilayer OLED Device
This protocol provides a general procedure for fabricating a simple bilayer OLED device using a host material that could be hypothetically derived from this compound.
Device Structure: ITO / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Cathode
-
Substrate Preparation:
-
Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation system.
-
Deposit a Hole Transport Layer (HTL), for example, 40 nm of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB), at a rate of 0.1-0.2 nm/s.
-
Co-evaporate the emissive layer (EML) consisting of the naphthalene-based host material doped with a suitable guest emitter (e.g., 5-10 wt%) to a thickness of 30 nm.
-
Deposit an Electron Transport Layer (ETL), for example, 30 nm of tris(8-hydroxyquinolinato)aluminum (Alq3).
-
-
Cathode Deposition:
-
Deposit a thin layer of Lithium Fluoride (LiF) (1 nm) as an electron injection layer.
-
Deposit a 100 nm thick layer of Aluminum (Al) as the cathode through a shadow mask to define the active area of the device.
-
Device Characterization:
-
Encapsulate the devices in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Measure the electroluminescence (EL) spectra with a spectrometer.
References
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A naphthalene-based Al3+ selective fluorescent sensor for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A facile fluorescent chemosensor based on naphthalene-derived Schiff base for zinc ions in aqueous solution - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 1-(4-Fluoronaphthalen-1-yl)ethanone as a Building Block for PET Tracers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides quantitative information about physiological, biochemical, and pharmacological processes in vivo. The development of novel PET tracers is crucial for advancing our understanding of disease mechanisms and for the development of new therapeutics. 1-(4-Fluoronaphthalen-1-yl)ethanone is a fluorinated naphthalene derivative that holds potential as a versatile building block for the synthesis of novel PET tracers. Its naphthalene core is a common scaffold in various biologically active compounds, suggesting that tracers derived from this molecule could be targeted to a range of biological entities, including enzymes and receptors.
This document provides a hypothetical application of this compound in the development of a novel PET tracer for imaging Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and various cancers. The existing fluorine atom is envisioned as a stable structural component, while a different position on the naphthalene ring is modified for the introduction of the positron-emitting Fluorine-18 isotope.
Hypothetical PET Tracer: [¹⁸F]FN-COX-1
Target: Cyclooxygenase-2 (COX-2)
Proposed Tracer Name: [¹⁸F]Fluoro-Naphthoyl for COX-2 Imaging ([¹⁸F]FN-COX-1)
Rationale: The naphthalene scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. By modifying the this compound core, we can design a molecule with high affinity and selectivity for COX-2. The final radiolabeled compound, [¹⁸F]FN-COX-1, could be a valuable tool for imaging inflammatory processes and COX-2 expressing tumors.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 316-68-7 |
| Molecular Formula | C₁₂H₉FO |
| Molecular Weight | 188.20 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
| Storage | Sealed in dry, 2-8°C |
Synthetic Pathway for [¹⁸F]FN-COX-1
The synthesis of [¹⁸F]FN-COX-1 from this compound is proposed as a multi-step process, culminating in a radiolabeling reaction. The overall workflow involves the synthesis of a suitable precursor for the introduction of Fluorine-18.
Caption: Synthetic workflow for the proposed PET tracer [¹⁸F]FN-COX-1.
Experimental Protocols
Synthesis of the Radiolabeling Precursor
Protocol 1: Nitration of this compound
-
To a stirred solution of this compound (1.0 g, 5.31 mmol) in concentrated sulfuric acid (10 mL) at 0°C, add a mixture of concentrated nitric acid (0.4 mL) and concentrated sulfuric acid (1 mL) dropwise.
-
Maintain the temperature at 0-5°C during the addition.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 1-(4-fluoro-5-nitronaphthalen-1-yl)ethanone.
Protocol 2: Reduction of the Ketone
-
Dissolve 1-(4-fluoro-5-nitronaphthalen-1-yl)ethanone (0.5 g, 2.14 mmol) in methanol (20 mL) at 0°C.
-
Add sodium borohydride (0.09 g, 2.36 mmol) portion-wise.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by the slow addition of water (10 mL).
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 1-(4-fluoro-5-nitronaphthalen-1-yl)ethanol.
Protocol 3: Mesylation of the Alcohol
-
Dissolve 1-(4-fluoro-5-nitronaphthalen-1-yl)ethanol (0.4 g, 1.70 mmol) and triethylamine (0.35 mL, 2.55 mmol) in anhydrous dichloromethane (15 mL) at 0°C.
-
Add methanesulfonyl chloride (0.16 mL, 2.04 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mesylated precursor.
Radiolabeling of the Precursor with [¹⁸F]Fluoride
Protocol 4: Automated Radiosynthesis of [¹⁸F]FN-COX-1
-
[¹⁸F]Fluoride Trapping: Load cyclotron-produced aqueous [¹⁸F]fluoride onto a pre-conditioned anion exchange cartridge (e.g., QMA).
-
Elution: Elute the [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water.
-
Azeotropic Drying: Remove the water by azeotropic distillation with acetonitrile under a stream of nitrogen at 110°C.
-
Radiolabeling Reaction: Add a solution of the mesylated precursor (2-3 mg) in anhydrous dimethyl sulfoxide (DMSO) to the dried [¹⁸F]fluoride/K₂₂₂ complex. Heat the reaction mixture at 120°C for 15 minutes.
-
Purification: After cooling, dilute the reaction mixture with water and pass it through a C18 Sep-Pak cartridge. Wash the cartridge with water to remove unreacted [¹⁸F]fluoride. Elute the crude product with acetonitrile.
-
HPLC Purification: Purify the product using semi-preparative reverse-phase high-performance liquid chromatography (HPLC).
-
Formulation: Collect the desired fraction, remove the solvent under reduced pressure, and formulate the final product in a sterile saline solution containing a small percentage of ethanol for injection.
Caption: Automated radiosynthesis workflow for [¹⁸F]FN-COX-1.
Quantitative Data Summary
The following table summarizes the expected outcomes of the synthesis and radiosynthesis based on typical yields for similar reactions.
| Parameter | Expected Value |
| Precursor Synthesis Yield | 20-30% (overall) |
| Radiochemical Yield (decay-corrected) | 15-25% |
| Radiochemical Purity | >98% |
| Specific Activity | >1.5 Ci/µmol |
| Total Synthesis Time | ~60 minutes |
Hypothetical Biological Signaling Pathway
[¹⁸F]FN-COX-1 is designed to bind to the active site of the COX-2 enzyme, thereby allowing for its visualization and quantification using PET. The COX-2 pathway is a key component of the inflammatory response.
Caption: Proposed interaction of [¹⁸F]FN-COX-1 with the COX-2 signaling pathway.
Conclusion
While the direct use of this compound as a building block for established PET tracers is not documented, its chemical structure provides a strong foundation for the development of novel imaging agents. The proposed synthesis of [¹⁸F]FN-COX-1 illustrates a plausible pathway from this starting material to a potentially valuable PET tracer for imaging COX-2. The provided protocols are based on established chemical and radiochemical methodologies and can serve as a template for researchers interested in exploring the potential of fluoronaphthalene derivatives in PET tracer development. Further research would be required to validate the proposed synthesis, optimize reaction conditions, and evaluate the biological activity of the resulting tracer.
Application Notes: Derivatization of 1-(4-Fluoronaphthalen-1-yl)ethanone for Biological Screening
Introduction
Naphthalene and its derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of several clinically approved drugs, including the non-steroidal anti-inflammatory drugs (NSAIDs) naproxen and nabumetone.[1][2] The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.[3][4] The starting ketone, 1-(4-Fluoronaphthalen-1-yl)ethanone, serves as a versatile synthon for the creation of a diverse chemical library. By targeting the acetyl group for derivatization through reactions like Claisen-Schmidt condensation, a wide array of chalcones can be synthesized.[5] These chalcones, characterized by their α,β-unsaturated ketone system, are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][6][7]
This document provides detailed protocols for the synthesis of chalcone derivatives from this compound and subsequent screening for anticancer and antimicrobial activities.
Part 1: Chemical Derivatization Protocol
Synthesis of (2E)-3-(Aryl)-1-(4-fluoronaphthalen-1-yl)prop-2-en-1-one (Chalcones)
This protocol details the synthesis of chalcone derivatives via a base-catalyzed Claisen-Schmidt condensation reaction between this compound and various substituted aromatic aldehydes.[5]
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (EtOH)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)[5]
-
Glacial acetic acid or dilute HCl
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and a selected substituted aromatic aldehyde (1.0 eq) in ethanol.
-
While stirring at room temperature, slowly add an aqueous solution of KOH (e.g., 40-50%) to the mixture.[5]
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify by slowly adding dilute HCl or glacial acetic acid until a precipitate forms.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold water to remove any residual acid and base.
-
Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
-
Characterize the purified compound using techniques such as IR, NMR, and Mass Spectrometry to confirm its structure.
Part 2: Biological Screening Protocols
Protocol 2A: Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9] It measures the metabolic activity of cells, which is indicative of the number of viable cells.[10] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[8][10]
Materials:
-
Human cancer cell line (e.g., A549 - lung carcinoma)[11]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized chalcone derivatives
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[10]
-
Sterile 96-well flat-bottom plates[10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with the cancer cells at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[10][12]
-
Compound Treatment: Prepare serial dilutions of the synthesized chalcone derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours, until purple formazan crystals are visible.[10][13]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8][10]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[10][13] A reference wavelength of 630 nm can be used for background correction.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol 2B: Antimicrobial Activity Screening (Broth Microdilution Method)
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15] The MIC is the lowest concentration of a compound that prevents the visible growth of a microorganism after overnight incubation.[14]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[15]
-
Synthesized chalcone derivatives
-
Sterile 96-well U-bottom microtiter plates[15]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approx. 1.5 x 10⁸ CFU/mL)[16]
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in CAMHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension in CAMHB so that the final inoculum density in each well will be approximately 5 x 10⁵ CFU/mL.[15][16]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours.[16]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[14] This can be confirmed by measuring the optical density (OD) at 600 nm.
Part 3: Data Presentation
The biological activity of the synthesized derivatives should be quantified and presented in a clear, tabular format for comparative analysis.
Table 1: In Vitro Anticancer Activity of Chalcone Derivatives against A549 Cell Line
| Compound ID | R-Group (Aryl) | IC₅₀ (µM) ± SD |
|---|---|---|
| FN-C1 | Phenyl | 15.2 ± 1.1 |
| FN-C2 | 4-Chlorophenyl | 8.5 ± 0.7 |
| FN-C3 | 4-Methoxyphenyl | 12.1 ± 0.9 |
| FN-C4 | 2,4-Dichlorophenyl | 5.3 ± 0.4 |
| Cisplatin | (Reference Drug) | 7.8 ± 0.6 |
(Note: Data are hypothetical and for illustrative purposes, but reflect trends where halogen substitution can enhance cytotoxicity.)[3]
Table 2: In Vitro Antimicrobial Activity (MIC) of Chalcone Derivatives | Compound ID | R-Group (Aryl) | MIC (µg/mL) | | :--- | :--- | :--- | | | | S. aureus | E. coli | | FN-C1 | Phenyl | 32 | 64 | | FN-C2 | 4-Chlorophenyl | 16 | 32 | | FN-C3 | 4-Methoxyphenyl | 32 | 64 | | FN-C4 | 2,4-Dichlorophenyl | 8 | 16 | | Azithromycin | (Reference Drug) | ≤1 | ≤2 | (Note: Data are hypothetical and for illustrative purposes. Chalcones often show moderate antibacterial activity.)[11]
Part 4: Visualizations
Diagrams are provided to illustrate the experimental workflow and a key biological pathway.
Caption: Experimental workflow from synthesis to biological evaluation.
Caption: Principle of the MTT cell viability assay.
References
- 1. japsonline.com [japsonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. atcc.org [atcc.org]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reduction of 1-(4-Fluoronaphthalen-1-yl)ethanone
Introduction
This document provides a detailed protocol for the reduction of the ketone, 1-(4-Fluoronaphthalen-1-yl)ethanone, to the corresponding secondary alcohol, 1-(4-Fluoronaphthalen-1-yl)ethanol. This transformation is a fundamental reaction in organic synthesis, crucial for the preparation of intermediates in medicinal chemistry and materials science. The protocol described herein utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, in a straightforward and efficient procedure. Sodium borohydride is a versatile reagent that chemoselectively reduces aldehydes and ketones to their corresponding alcohols.[1][2] The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon.[1] This is followed by protonation of the resulting alkoxide, typically during an aqueous workup, to yield the final alcohol product.[1]
Reaction Scheme
The reduction of this compound to 1-(4-Fluoronaphthalen-1-yl)ethanol is depicted in the following scheme:
Scheme 1: Reduction of this compound using Sodium Borohydride.
Data Presentation: Summary of Reaction Parameters
The following table summarizes the key quantitative data for the optimized reduction protocol.
| Parameter | Value | Notes |
| Reactant | This compound | --- |
| Reducing Agent | Sodium Borohydride (NaBH₄) | 1.5 equivalents are used to ensure complete conversion, accounting for potential reaction with the solvent and the steric hindrance of the naphthyl group. |
| Solvent | Methanol (MeOH) | A protic solvent that also serves to protonate the intermediate alkoxide. |
| Reaction Temperature | 0 °C to Room Temperature (approx. 20-25°C) | The reaction is initiated at a lower temperature to control the initial exotherm, and then allowed to proceed to completion at room temperature. |
| Reaction Time | 2 - 4 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |
| Work-up Procedure | Aqueous Ammonium Chloride (NH₄Cl) quench | Neutralizes any remaining reducing agent and hydrolyzes the borate esters. |
| Purification Method | Column Chromatography | On silica gel, using a mixture of ethyl acetate and hexanes as the eluent. |
| Typical Yield | 85 - 95% | Isolated yield after purification. |
| Purity (by NMR) | >98% | Determined by ¹H NMR spectroscopy. |
Experimental Protocol
This protocol details the step-by-step methodology for the reduction of this compound.
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the ketone in anhydrous methanol (approximately 10 mL per gram of ketone).
-
Cool the resulting solution to 0 °C in an ice bath with continuous stirring.
-
-
Reduction:
-
Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 10-15 minutes. Caution: Hydrogen gas evolution may be observed.
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring at room temperature for 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC (e.g., using a 20% ethyl acetate in hexanes eluent). The reaction is complete when the starting ketone spot is no longer visible by UV light.
-
-
Work-up:
-
Once the reaction is complete, cool the flask again in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution until the effervescence ceases.
-
Remove the methanol from the mixture using a rotary evaporator.
-
To the remaining aqueous residue, add ethyl acetate to extract the product.
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate using a rotary evaporator to yield 1-(4-Fluoronaphthalen-1-yl)ethanol as a solid or oil.
-
Characterization:
The structure and purity of the final product, 1-(4-Fluoronaphthalen-1-yl)ethanol, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the workflow for the reduction of this compound.
Caption: Workflow for the reduction of this compound.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical steps and decisions in the reduction protocol.
Caption: Logical flow of the ketone reduction protocol.
References
Application Notes and Protocols for Cross-Coupling Reactions Involving the Fluorine Atom of 1-(4-Fluoronaphthalen-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of carbon-fluorine (C-F) bonds is a significant challenge in organic synthesis due to the high bond dissociation energy of the C-F bond. However, the development of catalytic systems capable of activating this bond has opened new avenues for the synthesis of complex molecules. This is particularly relevant in drug discovery and development, where the introduction of an aryl or amino group can significantly alter the pharmacological properties of a molecule. This document provides detailed application notes and protocols for two major cross-coupling reactions—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—as they may be applied to the C-F bond of 1-(4-Fluoronaphthalen-1-yl)ethanone. The acetyl group at the 1-position of the naphthalene ring is electron-withdrawing, which can facilitate the nucleophilic aromatic substitution of the fluorine atom.
Note: The following protocols are generalized procedures for cross-coupling reactions of activated aryl fluorides. Specific optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, will be necessary for this compound to achieve optimal results.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[1][2] For the functionalization of the C-F bond in this compound, this reaction would enable the formation of a new carbon-carbon bond, leading to the synthesis of 1-(4-arylnaphthalen-1-yl)ethanone derivatives.
Representative Data for Suzuki-Miyaura Coupling
The following table summarizes representative, hypothetical data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. This data is intended to serve as a guideline for expected outcomes and for comparison during reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | RuPhos (3) | CsF | Dioxane | 100 | 24 | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 12 | 78 |
| 4 | 4-Cyanophenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | THF/H₂O | 80 | 16 | 88 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an activated aryl fluoride with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄)
-
Phosphine ligand (e.g., SPhos, RuPhos, dppf)
-
Base (e.g., K₃PO₄, CsF, Na₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF, DME)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), the phosphine ligand (if required, 1-10 mol%), and the base (2-3 equiv).
-
Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Seal the flask and heat the reaction mixture to the desired temperature (80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-(4-arylnaphthalen-1-yl)ethanone.
Suzuki-Miyaura Coupling Workflow
References
Synthetic Routes to Substituted 1-Acetylnaphthalenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of synthetic methodologies for the preparation of substituted 1-acetylnaphthalenes, which are valuable intermediates in medicinal chemistry and materials science. Detailed experimental protocols for key transformations are provided, along with a comparative summary of various synthetic routes.
Introduction
Substituted 1-acetylnaphthalenes are a class of aromatic ketones that serve as crucial building blocks in the synthesis of a wide range of biologically active molecules and functional materials. The strategic introduction of an acetyl group at the C1 position of the naphthalene nucleus, along with other substituents, allows for diverse molecular architectures. This document outlines four principal synthetic strategies for accessing these compounds: Friedel-Crafts acylation, palladium-catalyzed cross-coupling reactions, oxidation of ethylnaphthalenes, and synthesis from 1-naphthoic acid derivatives.
Synthetic Strategies Overview
A choice of synthetic strategy for a particular substituted 1-acetylnaphthalene will depend on several factors, including the availability of starting materials, the desired substitution pattern, and the required scale of the synthesis. The following diagram illustrates a general decision-making workflow.
Caption: Decision workflow for selecting a synthetic route.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic and direct method for the introduction of an acetyl group onto a naphthalene ring. The regioselectivity of the reaction is highly dependent on the solvent, temperature, and the nature of the substituents already present on the naphthalene core.
General Reaction Scheme:
Caption: Friedel-Crafts acylation of a substituted naphthalene.
Experimental Protocol: Synthesis of 1-Acetyl-2-methoxynaphthalene
This protocol describes the kinetically controlled Friedel-Crafts acylation of 2-methoxynaphthalene to favor the 1-acetyl product.
Materials:
-
2-Methoxynaphthalene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂) (Caution: Highly flammable and toxic)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry carbon disulfide at 0 °C under a nitrogen atmosphere, add acetyl chloride (1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 2-methoxynaphthalene (1.0 eq) in dry carbon disulfide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 1 hour.
-
Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford 1-acetyl-2-methoxynaphthalene.
| Reactant | Molar Ratio | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Methoxynaphthalene | 1.0 | AlCl₃ (1.2 eq) | CS₂ | 0 to RT | 3 | ~90 |
| Naphthalene | 1.0 | AlCl₃ (1.1 eq) | CH₂Cl₂ | 35 | 3 | 98 (α-isomer)[1] |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, offer a powerful and versatile alternative for the synthesis of substituted 1-acetylnaphthalenes, particularly when the Friedel-Crafts acylation is not regioselective or when sensitive functional groups are present.
Suzuki Coupling
The Suzuki coupling typically involves the reaction of a 1-naphthylboronic acid derivative with an acetyl-containing electrophile or, more commonly, a 1-haloacetylnaphthalene with a suitable boronic acid.
General Reaction Scheme:
Caption: Suzuki coupling for the synthesis of 1-acetylnaphthalenes.
Experimental Protocol: Synthesis of a 1-Acetyl-4-arylnaphthalene (General Procedure)
Materials:
-
1-Bromo-4-acetylnaphthalene
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
In a round-bottom flask, combine 1-bromo-4-acetylnaphthalene (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Naphthyl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-acetylnaphthalene | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 (Typical) |
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide in the presence of a palladium catalyst. For the synthesis of 1-acetylnaphthalenes, this could involve the coupling of a 1-halonaphthalene with an acetylstannane or a 1-stannylnaphthalene with an acetyl halide.
General Reaction Scheme:
Caption: Stille coupling for the synthesis of 1-acetylnaphthalenes.
Experimental Protocol: Synthesis of 1-Acetylnaphthalene (General Procedure)
Materials:
-
1-Iodonaphthalene
-
Tributyl(1-ethoxyvinyl)tin
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Toluene
-
Hydrochloric acid (1 M)
Procedure:
-
To a solution of 1-iodonaphthalene (1.0 eq) in dry toluene under an inert atmosphere, add tributyl(1-ethoxyvinyl)tin (1.2 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and add 1 M hydrochloric acid.
-
Stir the mixture vigorously for 1 hour to hydrolyze the enol ether intermediate.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Naphthyl Halide | Organostannane | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Iodonaphthalene | Tributyl(1-ethoxyvinyl)tin | Pd(PPh₃)₄ | Toluene | 110 | 12 | 80-90 (Typical) |
Oxidation of Substituted 1-Ethylnaphthalenes
The oxidation of a benzylic ethyl group provides a direct route to the corresponding acetyl group. Various oxidizing agents can be employed for this transformation.
General Reaction Scheme:
Caption: Oxidation of a 1-ethylnaphthalene.
Experimental Protocol: Oxidation of 1-Ethylnaphthalene with Potassium Permanganate
Materials:
-
1-Ethylnaphthalene
-
Potassium permanganate (KMnO₄)
-
Water
-
Dichloromethane
Procedure:
-
To a vigorously stirred solution of 1-ethylnaphthalene (1.0 eq) in water, add potassium permanganate (2.5 eq) portion-wise over 1 hour, maintaining the temperature at 80-90 °C.
-
After the addition is complete, continue stirring at 90 °C until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.
-
Wash the precipitate with hot water.
-
Extract the combined filtrate and washings with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
| Substrate | Oxidizing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Ethylnaphthalene | KMnO₄ | Water | 90 | 4 | Moderate (variable) |
Synthesis from 1-Naphthoic Acid Derivatives
Derivatives of 1-naphthoic acid, such as acid chlorides or Weinreb amides, can be converted to 1-acetylnaphthalenes through reaction with appropriate organometallic reagents. The use of Weinreb amides is particularly advantageous as it prevents over-addition to form tertiary alcohols.[2]
Weinreb Ketone Synthesis
General Reaction Scheme:
Caption: Weinreb ketone synthesis of 1-acetylnaphthalenes.
Experimental Protocol: Synthesis of 1-Acetylnaphthalene from 1-Naphthoic Acid via a Weinreb Amide
Step 1: Preparation of the Weinreb Amide
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To a solution of 1-naphthoic acid (1.0 eq) in dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.
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Stir the mixture at room temperature until gas evolution ceases.
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Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 1-naphthoyl chloride.
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Dissolve the crude acid chloride in dichloromethane and add it dropwise to a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and pyridine (2.2 eq) in dichloromethane at 0 °C.
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Stir the reaction mixture at room temperature overnight.
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Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the Weinreb amide, which can be purified by column chromatography.
Step 2: Reaction with Grignard Reagent
-
Dissolve the purified Weinreb amide (1.0 eq) in dry THF and cool to 0 °C under a nitrogen atmosphere.
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Add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.
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Stir the reaction at 0 °C for 2 hours.
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Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the mixture with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography to yield 1-acetylnaphthalene.[2]
| Substrate | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Naphthoyl Weinreb Amide | CH₃MgBr | THF | 0 | 2 | >90 (Typical) |
Summary of Synthetic Routes
| Method | Advantages | Disadvantages | Key Considerations |
| Friedel-Crafts Acylation | Direct, often high-yielding, uses readily available starting materials. | Regioselectivity can be an issue, harsh Lewis acids can be incompatible with sensitive functional groups. | Solvent and temperature control are crucial for regioselectivity. |
| Suzuki Coupling | Mild reaction conditions, high functional group tolerance, commercially available boronic acids. | Requires pre-functionalized starting materials (halides or boronic acids). | Catalyst and base selection are important for optimal yield. |
| Stille Coupling | Mild conditions, high functional group tolerance. | Toxicity of organotin reagents and byproducts. | Stoichiometry and purification to remove tin residues are critical. |
| Oxidation of Ethylnaphthalenes | Utilizes potentially accessible starting materials. | Can suffer from over-oxidation to carboxylic acids, moderate yields. | Choice of a selective oxidizing agent is key. |
| From Naphthoic Acids | Excellent for preventing over-addition (Weinreb method), high yields. | Requires a multi-step sequence. | The stability of the Weinreb amide allows for a broad range of Grignard reagents. |
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Friedel-Crafts Acylation of Naphthalene
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Friedel-Crafts acylation of naphthalene.
Troubleshooting Guide
This section addresses specific issues that may arise during the Friedel-Crafts acylation of naphthalene, offering potential causes and solutions in a direct question-and-answer format.
Question: My overall yield is very low, and I'm observing a significant amount of unreacted naphthalene. What are the likely causes?
Answer: Low conversion of naphthalene is a common problem that can be attributed to several factors:
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Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous to prevent catalyst deactivation. The quality of the catalyst should also be verified.[1]
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Insufficient Catalyst: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst, and often a slight excess is beneficial.[1] This is because the catalyst forms a complex with the ketone product, effectively removing it from the reaction cycle.[1]
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Low Reaction Temperature: While lower temperatures can be employed to control the regioselectivity of the reaction, they also decrease the reaction rate, which may lead to incomplete conversion within a standard timeframe.[1]
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Poor Reagent Solubility: The naphthalene or the acylating agent-catalyst complex may have poor solubility in the chosen solvent, hindering an efficient reaction.[1][2] In some cases, the complex can precipitate, preventing contact between the reactants.[1][2][3]
Question: I'm obtaining a mixture of 1-acetylnaphthalene (alpha-isomer) and 2-acetylnaphthalene (beta-isomer). How can I control the regioselectivity?
Answer: The regioselectivity of the Friedel-Crafts acylation of naphthalene is highly dependent on the reaction conditions, which determine whether the kinetic or thermodynamic product is favored.
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Kinetic Control (Favors 1-acyl product): The alpha position is more sterically accessible and reacts faster. To favor the kinetic product, use non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) at lower temperatures.[1] These conditions often lead to the precipitation of the 1-acetylnaphthalene-AlCl₃ complex, preventing its rearrangement to the more stable thermodynamic product.[1][3]
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Thermodynamic Control (Favors 2-acyl product): The beta position is sterically hindered, but the resulting product is more stable. To favor the thermodynamic product, use polar solvents like nitrobenzene or nitromethane.[1] These solvents keep the initially formed 1-acyl complex in solution, allowing it to deacylate and subsequently react at the 2-position.[1][3] Higher reaction temperatures also promote the formation of the 2-isomer.[1]
Question: My reaction mixture turned dark and produced a significant amount of tar-like material, resulting in a very low yield of the purified product. What went wrong?
Answer: Tar formation is typically indicative of decomposition or unwanted side reactions, often caused by excessive heat.
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High Reaction Temperature: Temperatures exceeding 100°C can lead to the decomposition of naphthalene and the formation of tarry byproducts.[1]
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Prolonged Reaction Time: Allowing the reaction to proceed for an extended period, especially at elevated temperatures, can increase the likelihood of side reactions and degradation.[1]
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Reactive Solvents: Certain solvents can participate in side reactions. For instance, while nitrobenzene is effective for directing beta-substitution, it is also highly toxic and can be reactive under harsh conditions.[1]
Question: The yield of my desired isomer appears to change the longer I run the reaction. Why is this occurring?
Answer: The ratio of alpha to beta isomers can shift significantly over time. Initially, the faster-forming alpha-isomer (the kinetic product) will be the major component. However, under conditions where the product-catalyst complex remains dissolved (e.g., in polar solvents), the reaction is reversible.[1] The kinetic product can revert to naphthalene, which can then be acylated at the more thermodynamically stable beta-position.[1]
Frequently Asked Questions (FAQs)
Q1: Why is a stoichiometric amount of Lewis acid catalyst required for Friedel-Crafts acylation?
A1: The ketone product of the acylation is a Lewis base and forms a stable complex with the strong Lewis acid catalyst (e.g., AlCl₃).[1] This complexation is generally irreversible under the reaction conditions, meaning one equivalent of the catalyst is consumed for each equivalent of the product formed. Therefore, at least a stoichiometric amount of the catalyst is necessary for the reaction to proceed to completion.[1]
Q2: What is the effect of the solvent on the reaction?
A2: The solvent plays a crucial role in determining both the yield and the regioselectivity of the reaction.[1]
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Polar Solvents (e.g., Nitrobenzene): These solvents can dissolve the catalyst and reaction intermediates, favoring the formation of the thermodynamically stable 2-acylnaphthalene.[1] However, yields in nitrobenzene can sometimes be lower compared to other solvents.[1]
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Non-polar Solvents (e.g., Dichloromethane, Carbon Disulfide): These solvents favor the formation of the kinetically preferred 1-acylnaphthalene.[1][3] The limited solubility of the product-catalyst complex in these solvents can help prevent rearrangement to the 2-isomer.[1][3]
Q3: Can I use an acid anhydride instead of an acyl chloride?
A3: Yes, acid anhydrides are viable acylating agents for Friedel-Crafts acylation and can be used in place of acyl chlorides.[1]
Q4: What are common side reactions to be aware of?
A4: Besides tarring and decomposition, potential side reactions include diacylation (although the mono-acylated product is deactivated) and deacylation/rearrangement, which affects the isomeric ratio.[1] The choice of solvent and temperature is key to minimizing these unwanted pathways.
Data Presentation
Table 1: Effect of Solvent on Yield and Isomer Distribution in the Acetylation of 2-Methylnaphthalene
| Solvent | Total Yield (%) | % of 2,6-isomer in Product | Reference |
| 2-Nitropropane | 78.6 - 81.5 | 64 - 89 | [4] |
| 1,1,2,2-Tetrachloroethane | 55.4 | 50 | [4] |
| Nitrobenzene | 27.2 | 72 | [4] |
Note: This data is for the acetylation of 2-methylnaphthalene but illustrates the significant directive influence and impact on yield of the solvent choice, a principle that also applies to unsubstituted naphthalene.
Experimental Protocols
Protocol 1: Kinetically Controlled Synthesis of 1-Acetylnaphthalene
This protocol is designed to favor the formation of the kinetic alpha-isomer.
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Preparation: Ensure all glassware is thoroughly oven-dried. Assemble a three-necked round-bottom flask with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer under a nitrogen atmosphere.
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Reagents: In the flask, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in dry dichloromethane (CH₂Cl₂). Cool the suspension to 0°C using an ice bath.
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Addition: Add acetyl chloride (1.0 eq.) dropwise to the cooled suspension via the dropping funnel over 15-20 minutes with vigorous stirring.
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Naphthalene Addition: Dissolve naphthalene (1.0 eq.) in a minimal amount of dry dichloromethane and add this solution dropwise to the reaction mixture at 0°C over 30 minutes.
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Reaction: Maintain the reaction at 0°C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
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Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the aluminum chloride complex.
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Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.
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Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 1-acetylnaphthalene.
Protocol 2: Thermodynamically Controlled Synthesis of 2-Acetylnaphthalene
This protocol is designed to favor the formation of the thermodynamic beta-isomer.
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Preparation: Use the same oven-dried setup as in Protocol 1.
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Reagents: In the flask, dissolve naphthalene (1.0 eq.) in dry nitrobenzene under a nitrogen atmosphere.
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Addition: Add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) portion-wise to the solution. Then, add acetyl chloride (1.0 eq.) dropwise at room temperature.
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Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir for several hours (4-6 hours). Monitor the reaction by TLC for the disappearance of the 1-isomer and the formation of the 2-isomer.
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Workup: Cool the reaction to room temperature and quench by pouring it onto a mixture of crushed ice and concentrated HCl.
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Extraction: Extract the mixture with a suitable solvent like dichloromethane or diethyl ether. The removal of nitrobenzene can be challenging; steam distillation is a potential method if necessary.
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Purification: After washing and drying the organic layer as in Protocol 1, the product can be purified by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for Friedel-Crafts acylation of naphthalene.
Caption: Troubleshooting decision tree for Friedel-Crafts acylation of naphthalene.
References
Technical Support Center: Synthesis of 1-(4-Fluoronaphthalen-1-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(4-Fluoronaphthalen-1-yl)ethanone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during this Friedel-Crafts acylation reaction. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most common method for synthesizing this compound is the Friedel-Crafts acylation of 1-fluoronaphthalene using an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1]
Q2: What are the primary side products I should expect in this reaction?
The primary side products are positional isomers of the desired product. Due to the directing effects of the fluorine substituent on the naphthalene ring, the acetyl group can add to various positions. The fluorine atom at C1 is a deactivating but ortho-, para-directing group. Therefore, you can expect the formation of other isomers such as 1-acetyl-2-fluoronaphthalene and other mono-acetylated fluoronaphthalenes. Poly-acetylated byproducts can also form, particularly if an excess of the acetylating agent is used.
Q3: How can I minimize the formation of these side products?
Controlling the reaction conditions is crucial for minimizing side product formation. Key parameters to optimize include:
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Temperature: Lower temperatures generally favor the kinetically controlled product.
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Solvent: The choice of solvent can influence the ratio of isomers. Non-polar solvents often favor the kinetically preferred product.
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Stoichiometry: Using a precise stoichiometry of reactants, especially the Lewis acid and acetylating agent, can prevent polysubstitution.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of the desired product | 1. Inactive Lewis acid (e.g., AlCl₃) due to moisture exposure. 2. Insufficient reaction temperature or time. 3. Deactivated starting material (1-fluoronaphthalene). | 1. Use fresh, anhydrous AlCl₃ and ensure all glassware is thoroughly dried. Handle AlCl₃ under an inert atmosphere (e.g., nitrogen or argon). 2. Monitor the reaction progress using TLC. If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time. 3. Ensure the purity of the 1-fluoronaphthalene. |
| Formation of a complex mixture of isomers | 1. Reaction conditions favoring thermodynamic control. 2. High reaction temperature leading to isomerization. | 1. To favor the kinetic product (1-acetyl-4-fluoronaphthalene), conduct the reaction at a low temperature (e.g., 0-5 °C). 2. Use a non-polar solvent like dichloromethane or carbon disulfide. |
| Significant amount of poly-acetylated products | 1. Excess of acetylating agent (acetyl chloride or acetic anhydride). 2. Excess of Lewis acid. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the acetylating agent relative to 1-fluoronaphthalene. 2. Use a stoichiometric amount of AlCl₃. |
| Formation of dark, tar-like material | 1. Reaction temperature is too high, causing decomposition. 2. Prolonged reaction time at elevated temperatures. | 1. Maintain a controlled, low temperature throughout the addition of reactants and the reaction period. 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Difficulty in purifying the final product | 1. Co-elution of isomers during column chromatography. 2. Presence of unreacted starting materials or reagents. | 1. Use a high-resolution chromatography technique (e.g., HPLC or careful flash chromatography with a shallow solvent gradient) to separate the isomers. 2. Ensure proper work-up to remove unreacted reagents and the Lewis acid complex. This typically involves quenching the reaction with ice/HCl, followed by extraction and washing. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is designed to favor the formation of the kinetically controlled product, this compound.
Materials:
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1-Fluoronaphthalene
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Acetyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (CH₂Cl₂)
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Hydrochloric acid (concentrated)
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Crushed ice
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup:
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Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet.
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Under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) to the flask, followed by anhydrous dichloromethane.
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Cool the suspension to 0 °C in an ice-water bath.
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Addition of Reactants:
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In the dropping funnel, prepare a solution of acetyl chloride (1.05 equivalents) in anhydrous dichloromethane.
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Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
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In a separate dry flask, dissolve 1-fluoronaphthalene (1.0 equivalent) in anhydrous dichloromethane.
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Add the 1-fluoronaphthalene solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.
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-
Reaction Monitoring:
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Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the 1-fluoronaphthalene is consumed (typically 1-3 hours).
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Work-up:
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Once the reaction is complete, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Extract the aqueous layer with dichloromethane (2 x 20 mL).
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Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Purification:
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Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.
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Visualizations
Reaction Pathway and Potential Side Products
Caption: Reaction scheme for the Friedel-Crafts acylation of 1-fluoronaphthalene.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Purification of 1-(4-Fluoronaphthalen-1-yl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(4-Fluoronaphthalen-1-yl)ethanone.
Purification Overview
This compound is a solid at room temperature and is typically purified using standard laboratory techniques such as recrystallization or column chromatography. The choice of method depends on the nature and quantity of impurities present. The most common impurity encountered during its synthesis via Friedel-Crafts acylation of 1-fluoronaphthalene is the isomeric product, 1-(5-fluoro-1-naphthalen-1-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: Recrystallization is often the most straightforward and efficient method for purifying this compound, especially for removing small amounts of impurities. For mixtures containing significant amounts of isomeric impurities, column chromatography is the preferred method.
Q2: What are the expected physical properties of pure this compound?
A2: Pure this compound is a solid with a purity of 98% or higher. It should be stored in a dry, sealed container at 2-8°C.[1][2]
Q3: What are the potential impurities I might encounter?
A3: The primary impurity is the constitutional isomer formed during the Friedel-Crafts acylation reaction. Other potential impurities include unreacted starting materials and by-products from the reaction workup.
Recrystallization Guide
Recrystallization is a technique used to purify solids. The principle is based on the difference in solubility of the compound and impurities in a suitable solvent at different temperatures.
Troubleshooting Recrystallization
| Issue | Possible Cause | Recommended Solution |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration of the product.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| The compound "oils out" instead of crystallizing. | - The melting point of the compound is lower than the boiling point of the solvent.- The rate of cooling is too fast. | - Re-heat the solution and add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power.- Allow the solution to cool more slowly. Placing the flask in a warm water bath that is allowed to cool to room temperature can help. |
| Low recovery of the purified product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The crystals were not completely collected during filtration. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure complete transfer of crystals to the filter and wash with a minimal amount of ice-cold solvent. |
| The purified product is still impure. | - The chosen solvent is not suitable for separating the specific impurities.- The cooling process was too rapid, trapping impurities within the crystal lattice. | - Select a different recrystallization solvent or solvent system.- Allow for slow crystal growth by cooling the solution gradually. |
Experimental Protocol: Recrystallization
This protocol is based on methods for analogous naphthalen-1-ylethanone compounds and general principles for aromatic ketones.
Solvent System: A mixture of ethanol and water is a good starting point. The ideal ratio will need to be determined experimentally but a common starting point is dissolving the crude product in a minimal amount of hot ethanol and then adding hot water dropwise until the solution becomes slightly cloudy.
Procedure:
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of hot ethanol to dissolve the solid completely.
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Heat the solution to boiling.
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Slowly add hot water to the boiling solution until a faint cloudiness persists.
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Add a few drops of hot ethanol to redissolve the cloudiness, resulting in a saturated solution.
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Remove the flask from the heat and allow it to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold ethanol/water mixture.
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Dry the crystals under vacuum to remove residual solvent.
Caption: Column chromatography workflow for purification.
Quantitative Data Summary
| Purification Method | Parameter | Typical Value | Notes |
| Recrystallization | Recovery Yield | 70-90% | Can be lower if multiple crops are not collected. |
| Purity | >99% | Dependent on the efficiency of impurity removal in the chosen solvent. | |
| Column Chromatography | Recovery Yield | 60-85% | Losses can occur due to irreversible adsorption or incomplete elution. |
| Purity | >99.5% | Capable of separating closely related isomers, leading to very high purity. |
References
Technical Support Center: Synthesis of 1-(4-Fluoronaphthalen-1-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(4-Fluoronaphthalen-1-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this key intermediate.
Troubleshooting Guide
This guide addresses common issues encountered during the Friedel-Crafts acylation of 1-fluoronaphthalene to produce this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield of Product | Inactive Catalyst: Aluminum chloride (AlCl₃) is highly moisture-sensitive. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened bottle of anhydrous AlCl₃. |
| Insufficient Catalyst: The ketone product forms a complex with AlCl₃, consuming the catalyst. | Use a stoichiometric amount (at least 1.1 equivalents) of AlCl₃ relative to the limiting reagent (1-fluoronaphthalene or acetyl chloride). | |
| Low Reaction Temperature: The reaction may be too slow at very low temperatures. | While initial cooling is necessary to control the exothermic reaction, the reaction mixture can be allowed to slowly warm to room temperature and stirred for several hours to ensure completion. | |
| Poor Quality Reagents: 1-fluoronaphthalene or acetyl chloride may be impure. | Use freshly distilled or high-purity reagents. | |
| Formation of Multiple Products (Isomers) | Incorrect Solvent Choice: The solvent plays a crucial role in directing the position of acylation on the naphthalene ring. | For the desired 4-acylated product, a non-polar solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) is preferred. These solvents favor the formation of the kinetic product at the alpha position. Polar solvents like nitrobenzene tend to favor the thermodynamically more stable beta-isomer. |
| Reaction Temperature Too High: Higher temperatures can lead to isomerization. | Maintain a low temperature (e.g., 0 °C) during the addition of reagents and allow the reaction to proceed at or below room temperature. | |
| Dark Reaction Mixture/Tar Formation | Excessive Heat: High temperatures can cause decomposition of the starting material and product. | Control the rate of addition of the acylating agent to the AlCl₃ suspension to manage the initial exothermic reaction. Use an ice bath to maintain a low temperature. |
| Prolonged Reaction Time at Elevated Temperature: Extended reaction times, especially above room temperature, can promote side reactions. | Monitor the reaction by Thin Layer Chromatography (TLC) and work up the reaction once the starting material is consumed. | |
| Difficult Product Purification | Incomplete Quenching: Residual aluminum salts can complicate extraction. | Pour the reaction mixture slowly into a mixture of crushed ice and concentrated hydrochloric acid to ensure complete hydrolysis of the aluminum complexes. |
| Emulsion during Extraction: | If an emulsion forms during the aqueous workup, add a small amount of brine to help break it. |
Frequently Asked Questions (FAQs)
Q1: Why is a stoichiometric amount of aluminum chloride necessary in a Friedel-Crafts acylation?
A1: The ketone product of the Friedel-Crafts acylation is a Lewis base and forms a stable complex with the Lewis acid catalyst, aluminum chloride. This complex is generally stable under the reaction conditions, effectively removing the catalyst from the reaction cycle. Therefore, at least a stoichiometric amount of AlCl₃ is required to ensure the reaction proceeds to completion.
Q2: How does the fluorine substituent on the naphthalene ring influence the regioselectivity of the acylation?
A2: The fluorine atom is a deactivating but ortho-, para-directing group in electrophilic aromatic substitution. In the case of 1-fluoronaphthalene, the acetyl group will preferentially add to the same ring as the fluorine atom. The primary site of acylation is the electronically favored and sterically accessible position 4 (para to the fluorine). Using a non-polar solvent like dichloromethane helps to favor this kinetic product.
Q3: What is the purpose of quenching the reaction with an ice/HCl mixture?
A3: The ice/HCl mixture serves two main purposes. Firstly, the water hydrolyzes the aluminum chloride complex with the ketone product, liberating the desired this compound. Secondly, the acid helps to dissolve the resulting aluminum hydroxides, facilitating a cleaner separation of the organic and aqueous layers during extraction.
Q4: Can I use a different Lewis acid instead of aluminum chloride?
A4: While other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used for Friedel-Crafts acylations, aluminum chloride is generally the most common and effective catalyst for this transformation. The optimal catalyst may vary depending on the specific substrate and reaction conditions.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. By spotting the reaction mixture alongside the starting material (1-fluoronaphthalene), you can observe the disappearance of the starting material spot and the appearance of the product spot (which will have a lower Rf value).
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of 1-Fluoronaphthalene
This protocol describes a general procedure for the synthesis of this compound.
Materials:
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1-Fluoronaphthalene
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Acetyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (CH₂Cl₂)
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Concentrated hydrochloric acid (HCl)
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Crushed ice
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
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Cooling: Cool the suspension to 0 °C in an ice bath.
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Addition of Acetyl Chloride: Add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension over 15-20 minutes, maintaining the temperature at 0 °C.
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Addition of 1-Fluoronaphthalene: Dissolve 1-fluoronaphthalene (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 30 minutes at 0 °C.
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Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
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Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
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Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in Friedel-Crafts Acylation of Naphthalene
| Solvent | Dielectric Constant (ε) | Major Product | Isomer Ratio (α:β) |
| Carbon Disulfide (CS₂) | 2.6 | 1-Acetylnaphthalene (kinetic) | High α |
| Dichloromethane (CH₂Cl₂) | 9.1 | 1-Acetylnaphthalene (kinetic) | Predominantly α |
| Nitrobenzene (C₆H₅NO₂) | 34.8 | 2-Acetylnaphthalene (thermodynamic) | Predominantly β |
Note: This table illustrates the general trend for naphthalene acylation. For 1-fluoronaphthalene, acylation is expected to be directed to the 4-position (an alpha position).
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis.
Troubleshooting low reactivity in Friedel-Crafts acylation of fluorinated arenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Friedel-Crafts acylation of fluorinated aromatic compounds.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Friedel-Crafts acylation of a fluorinated arene is resulting in a low yield or failing completely. What are the most common causes?
A1: Low or no yield in the Friedel-Crafts acylation of fluorinated arenes is a common issue primarily due to the electron-withdrawing nature of fluorine, which deactivates the aromatic ring towards electrophilic substitution. Here are the most frequent culprits and troubleshooting steps:
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Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Any water present in the reaction will deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and handle the Lewis acid in a glovebox or under an inert atmosphere. Use freshly opened or purified reagents.
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Inadequate Catalyst Amount: The ketone product forms a complex with the Lewis acid, effectively removing it from the catalytic cycle. For this reason, stoichiometric or even excess amounts of the catalyst are often necessary.[1]
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Solution: Increase the molar equivalents of the Lewis acid. A common starting point is 1.1 to 1.5 equivalents relative to the acylating agent.
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Low Reactivity of the Aromatic Substrate: Fluorine atoms are deactivating, and this effect is magnified with increasing fluorination (e.g., difluoro- or trifluorobenzene).
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Solution:
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Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy. Monitor the reaction for potential side product formation.
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Use a More Reactive Acylating Agent: Acyl chlorides are generally more reactive than anhydrides.
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Employ a Stronger Lewis Acid: While AlCl₃ is common, other potent Lewis acids like SbF₅ can be more effective for highly deactivated substrates. However, they must be handled with extreme care.
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-
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Sub-optimal Solvent Choice: The solvent can significantly influence the reaction rate and selectivity.
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Solution: Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are often used. For particularly unreactive substrates, a more polar solvent like nitrobenzene can sometimes be beneficial, although it is also deactivating.
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Issue 2: Formation of Multiple Products (Isomers)
Q2: I am observing the formation of multiple isomers (ortho, meta, para) in my reaction. How can I improve the regioselectivity?
A2: While fluorine is an ortho, para-director, achieving high selectivity can be challenging. The following factors influence the isomer distribution:
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Steric Hindrance: The bulkiness of the acylating agent and the fluorine substituent can influence the ortho/para ratio.
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Solution: Acylation at the para position is generally favored due to less steric hindrance. Using a bulkier acylating agent may further enhance para selectivity.
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Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity.
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Solution: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) may improve the para-selectivity.
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Choice of Lewis Acid: The nature of the Lewis acid can impact the isomer distribution.
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Solution: Experiment with different Lewis acids. Milder Lewis acids might offer better selectivity in some cases.
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Issue 3: Reaction Stalls or is Sluggish
Q3: The reaction starts but appears to stall before completion. What could be the cause?
A3: A stalling reaction can be due to several factors, including gradual catalyst deactivation or product inhibition.
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Catalyst Deactivation: As mentioned, moisture is a primary culprit. Even trace amounts can slowly poison the catalyst over the course of the reaction.
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Solution: Ensure rigorously anhydrous conditions throughout the entire reaction time.
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Product-Catalyst Complexation: The formation of a stable complex between the ketone product and the Lewis acid can inhibit further reaction.
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Solution: This is an inherent feature of the reaction. Using a stoichiometric excess of the Lewis acid from the outset is the most effective strategy.
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Frequently Asked Questions (FAQs)
Q4: Why is Friedel-Crafts acylation of fluorinated arenes so challenging?
A4: Fluorine exerts a dual electronic effect on the aromatic ring. While it is an ortho, para-director due to resonance donation of its lone pair electrons, its high electronegativity leads to a strong inductive electron withdrawal (-I effect). This inductive effect deactivates the ring, making it less nucleophilic and therefore less reactive towards the electrophilic acylium ion. The more fluorine atoms present, the more deactivated the ring becomes.
Q5: Can I use other catalysts besides aluminum chloride (AlCl₃)?
A5: Yes, several other Lewis and Brønsted acids can be used, and in some cases, may offer advantages for fluorinated substrates. These include:
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Ferric chloride (FeCl₃): A milder and less moisture-sensitive Lewis acid than AlCl₃, though it may require higher temperatures or longer reaction times.[1]
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Zinc chloride (ZnCl₂): Another milder Lewis acid that can sometimes provide better selectivity.
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Boron trifluoride (BF₃): A versatile Lewis acid.
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Trifluoromethanesulfonic acid (TfOH): A strong Brønsted acid that can be a highly effective catalyst, sometimes in combination with metal triflates.
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Rare Earth Metal Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃): These have shown promise in catalytic Friedel-Crafts acylations, even for deactivated substrates.
Q6: What is the typical stoichiometry for a Friedel-Crafts acylation of a fluorinated arene?
A6: Due to the deactivating nature of fluorine and the product-catalyst complexation, a stoichiometric amount or a slight excess of the Lewis acid is generally required. A typical starting point is:
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Fluorinated Arene: 1.0 equivalent
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Acylating Agent (e.g., Acyl Chloride): 1.0 - 1.2 equivalents
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Lewis Acid (e.g., AlCl₃): 1.1 - 1.5 equivalents
Q7: Are there any alternative methods to acylate a fluorinated aromatic ring if Friedel-Crafts fails?
A7: Yes, if Friedel-Crafts acylation proves unsuccessful, you can consider alternative strategies such as:
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Metalation-Acylation: Deprotonation of the fluorinated arene with a strong base (e.g., an organolithium reagent) followed by quenching with an acylating agent. This approach requires careful control of regioselectivity.
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Cross-Coupling Reactions: For example, a Suzuki or Stille coupling between a fluorinated arylboronic acid (or stannane) and an acyl chloride, catalyzed by a palladium complex.
Data Presentation
Table 1: Comparison of Lewis Acids for the Acylation of Anisole (a model for activated arenes)
| Lewis Acid | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | o/p Ratio |
| Cu(OTf)₂ | 10 | 1 | 100 | 4/96 |
| Sc(OTf)₃ | 10 | 1 | 10 | 16/84 |
| Yb(OTf)₃ | 10 | 1 | 10 | 20/80 |
| In(OTf)₃ | 10 | 1 | 10 | 20/80 |
| La(OTf)₃ | 10 | 1 | 0 | - |
Data adapted from a study on the benzoylation of anisole in an ionic liquid. While not a fluorinated arene, this provides a relative comparison of Lewis acid activity.
Experimental Protocols
Protocol 1: General Procedure for the Friedel-Crafts Acylation of Fluorobenzene with Acetyl Chloride and Aluminum Chloride
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Glassware Preparation: All glassware (a round-bottom flask, addition funnel, and condenser) should be thoroughly dried in an oven at 120 °C overnight and allowed to cool in a desiccator over a drying agent (e.g., P₂O₅ or CaCl₂).
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Reaction Setup: Assemble the glassware under a constant stream of dry nitrogen or argon. Equip the round-bottom flask with a magnetic stir bar.
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Reagent Charging:
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To the round-bottom flask, add anhydrous aluminum chloride (1.33 g, 10 mmol).
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Add 20 mL of anhydrous dichloromethane (DCM) to the flask.
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In the addition funnel, place a solution of acetyl chloride (0.71 mL, 10 mmol) in 10 mL of anhydrous DCM.
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Prepare a solution of fluorobenzene (0.96 g, 10 mmol) in 10 mL of anhydrous DCM.
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Reaction Execution:
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Cool the suspension of AlCl₃ in DCM to 0 °C using an ice bath.
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Slowly add the acetyl chloride solution from the addition funnel to the stirred AlCl₃ suspension over 15-20 minutes.
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After the addition is complete, add the fluorobenzene solution dropwise over 30 minutes, maintaining the temperature at 0 °C.
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Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up:
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Carefully pour the reaction mixture into a beaker containing 50 g of crushed ice and 20 mL of concentrated hydrochloric acid.
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Transfer the mixture to a separatory funnel and separate the layers.
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Extract the aqueous layer with DCM (2 x 20 mL).
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Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the desired fluoroacetophenone.
Visualizations
Caption: Mechanism of Friedel-Crafts Acylation on a Fluorinated Arene.
Caption: Troubleshooting Workflow for Low Reactivity in Friedel-Crafts Acylation.
References
Technical Support Center: Managing Regioselectivity in the Acylation of 1-Fluoronaphthalene
Welcome to the technical support center for the acylation of 1-fluoronaphthalene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during this electrophilic aromatic substitution reaction.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products in the Friedel-Crafts acylation of 1-fluoronaphthalene?
A1: The fluorine atom at the C1 position of naphthalene is a deactivating but ortho-, para-directing group. Therefore, the acyl group is expected to add at the positions ortho and para to the fluorine atom. The possible isomers are 2-acyl-1-fluoronaphthalene, 4-acyl-1-fluoronaphthalene, 5-acyl-1-fluoronaphthalene, and 7-acyl-1-fluoronaphthalene. Due to steric hindrance from the adjacent fluorine atom and the peri-hydrogen at C8, substitution at the C2 position is generally disfavored. Acylation at the C4 and C5 positions is most commonly observed.
Q2: How does the choice of Lewis acid catalyst affect the reaction?
A2: The Lewis acid is crucial for activating the acylating agent to form the electrophilic acylium ion.[1] Strong Lewis acids like aluminum chloride (AlCl₃) are highly effective but can sometimes lead to side reactions or require stricter anhydrous conditions.[1] Milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) may offer better selectivity under milder conditions, potentially at the cost of a slower reaction rate and lower overall yield. The choice of catalyst can also influence the isomer distribution.
Q3: Why are anhydrous conditions so critical for this reaction?
A3: Lewis acids like AlCl₃ are extremely sensitive to moisture. Water will react with the Lewis acid, deactivating it and inhibiting the formation of the acylium ion, which will lead to a failed or low-yielding reaction. It is imperative to use flame-dried glassware and anhydrous reagents and solvents.
Q4: I am observing a low yield of the acylated product. What are the common causes?
A4: Low yields can stem from several factors:
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Inactive Catalyst: Moisture contamination is a primary cause of catalyst deactivation.[1]
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Insufficient Catalyst: The ketone product forms a complex with the Lewis acid, effectively consuming it. Therefore, at least a stoichiometric amount of the Lewis acid is required.[1]
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Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to the formation of tar-like materials and other byproducts, reducing the yield of the desired product.
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Deactivated Substrate: The fluorine atom deactivates the naphthalene ring, making it less reactive than unsubstituted naphthalene. Harsher reaction conditions (e.g., stronger Lewis acid, higher temperature) may be needed compared to more activated substrates.
Q5: My reaction is producing a complex mixture of isomers. How can I improve the regioselectivity?
A5: Controlling regioselectivity is a key challenge. The choice of solvent is a primary factor. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) at low temperatures tend to favor the kinetically controlled product. Polar solvents such as nitrobenzene, and higher reaction temperatures, often favor the thermodynamically more stable isomer.[1][2] Experimenting with different Lewis acids and reaction temperatures can also help to optimize the formation of the desired isomer.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very little product formation | 1. Inactive Lewis acid catalyst due to moisture. 2. Insufficient amount of Lewis acid. 3. Acylating agent has degraded. 4. Reaction temperature is too low. | 1. Use freshly opened, anhydrous Lewis acid. Ensure all glassware is flame-dried and solvents are anhydrous. 2. Use at least a 1:1 molar ratio of Lewis acid to acylating agent. 3. Use freshly distilled or a new bottle of the acylating agent. 4. Gradually increase the reaction temperature and monitor by TLC. |
| Formation of a dark, tarry reaction mixture | 1. Reaction temperature is too high. 2. Prolonged reaction time. | 1. Maintain a lower reaction temperature, especially during the initial addition of reagents. 2. Monitor the reaction progress by TLC and quench the reaction once the starting material is consumed. |
| Undesired isomer is the major product | 1. Reaction is under kinetic or thermodynamic control, favoring the undesired isomer. 2. Incorrect solvent choice. | 1. To favor the kinetic product, use a non-polar solvent (e.g., CS₂, CH₂Cl₂) at low temperature. To favor the thermodynamic product, use a polar solvent (e.g., nitrobenzene) at a higher temperature. 2. Refer to the data on solvent effects for substituted naphthalenes and conduct small-scale trials with different solvents. |
| Diacylation or other side products observed | 1. Reaction conditions are too harsh. | 1. While the initial acylation is deactivating, forcing conditions can lead to further substitution. Use milder conditions (e.g., lower temperature, less reactive Lewis acid). |
Data Presentation
While specific quantitative data for the acylation of 1-fluoronaphthalene is not extensively available in the reviewed literature, the following table provides a general guide based on the well-understood principles of Friedel-Crafts acylation of substituted naphthalenes. The expected major products are 4-acyl-1-fluoronaphthalene and 5-acyl-1-fluoronaphthalene. The ratios are illustrative and will require experimental optimization.
| Acylating Agent | Lewis Acid | Solvent | Temperature | Expected Major Isomer(s) | Anticipated Trend |
| Acetyl Chloride | AlCl₃ | Carbon Disulfide (CS₂) | 0 - 5 °C | 4-acetyl-1-fluoronaphthalene | Favors the kinetically controlled product. |
| Acetyl Chloride | AlCl₃ | Nitrobenzene | Room Temp. - 50 °C | 5-acetyl-1-fluoronaphthalene | Favors the thermodynamically controlled product. |
| Propionyl Chloride | FeCl₃ | Dichloromethane (CH₂Cl₂) | 0 °C - Room Temp. | 4-propionyl-1-fluoronaphthalene | Milder conditions may improve selectivity for the kinetic product. |
| Benzoyl Chloride | AlCl₃ | 1,2-Dichloroethane | Room Temp. | Mixture of 4- and 5-benzoyl isomers | The bulkier acylating agent may influence the isomer ratio. |
Experimental Protocols
Protocol 1: Kinetically Controlled Acylation of 1-Fluoronaphthalene (Hypothetical)
This protocol is designed to favor the formation of the 4-acyl-1-fluoronaphthalene isomer.
Materials:
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1-Fluoronaphthalene
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Acetyl chloride (freshly distilled)
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous carbon disulfide (CS₂)
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Crushed ice
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Concentrated hydrochloric acid (HCl)
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Dichloromethane (CH₂Cl₂)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq.).
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Add anhydrous carbon disulfide to the flask.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add acetyl chloride (1.0 eq.) dropwise to the stirred suspension.
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After the addition is complete, add a solution of 1-fluoronaphthalene (1.0 eq.) in anhydrous carbon disulfide dropwise over 30 minutes.
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Maintain the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
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Separate the organic layer and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the product by column chromatography or recrystallization.
Protocol 2: Thermodynamically Controlled Acylation of 1-Fluoronaphthalene (Hypothetical)
This protocol is designed to favor the formation of the 5-acyl-1-fluoronaphthalene isomer.
Materials:
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1-Fluoronaphthalene
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Acetyl chloride (freshly distilled)
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous nitrobenzene
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Crushed ice
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Concentrated hydrochloric acid (HCl)
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Dichloromethane (CH₂Cl₂)
Procedure:
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In a flame-dried, three-necked round-bottom flask, dissolve 1-fluoronaphthalene (1.0 eq.) in anhydrous nitrobenzene under a nitrogen atmosphere.
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In a separate flask, prepare a complex of aluminum chloride (1.1 eq.) and acetyl chloride (1.0 eq.) in a minimal amount of anhydrous nitrobenzene at 0 °C.
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Slowly add the acylating agent-catalyst complex to the solution of 1-fluoronaphthalene.
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Allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours, monitoring by TLC.
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Cool the reaction to room temperature and quench by pouring it onto a mixture of crushed ice and concentrated HCl.
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Extract the mixture with dichloromethane. Note: Removal of nitrobenzene can be challenging and may require steam distillation.
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Filter and concentrate the solvent to yield the crude product, which can then be purified.
Visualizations
Caption: Logical relationship between reaction conditions and the resulting major isomer.
Caption: General experimental workflow for the acylation of 1-fluoronaphthalene.
References
Technical Support Center: Purification of 1-(4-Fluoronaphthalen-1-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-(4-Fluoronaphthalen-1-yl)ethanone.
Troubleshooting Purification Issues
This section addresses common problems encountered during the purification of this compound.
Question: My crude product is an oil and won't solidify. How can I purify it?
Answer: Oiling out during recrystallization is a common issue. Here are several approaches to address this:
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Solvent System Modification: The chosen solvent system may be too good a solvent for your compound. Try switching to a less polar solvent system. For instance, if you are using a heptane/ethyl acetate mixture, try increasing the proportion of heptane.
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Lower Crystallization Temperature: Ensure the solution is allowed to cool slowly to room temperature and then placed in a colder environment (e.g., refrigerator or freezer) to induce crystallization. Rapid cooling often promotes oiling out.
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Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
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Column Chromatography: If recrystallization proves ineffective, column chromatography is a reliable alternative for purifying oily products.
Question: I am performing column chromatography, but my compound is not eluting from the column.
Answer: This issue typically arises from the compound having a very high affinity for the stationary phase (e.g., silica gel) under the chosen eluent conditions. Here are some solutions:
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Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try changing to a 4:1 or even a 1:1 mixture. This will increase the eluent's ability to displace the compound from the silica gel.
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Check for Compound Stability: It is possible your compound is degrading on the silica gel. To test for this, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or streaking that wasn't present initially, your compound may be unstable on silica. In this case, consider using a different stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.
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Ensure Proper Loading: If the compound was loaded in a solvent that is too strong (too polar), it may have streaked down the column instead of forming a tight band at the top. Always load the compound in a minimal amount of a solvent in which it is highly soluble, and if possible, use a solvent that is the same as or less polar than the initial eluent.
Question: After purification, my product's purity is still low according to NMR analysis. What are the common impurities and how can I remove them?
Answer: Common impurities in the synthesis of this compound, often prepared via Friedel-Crafts acylation of 1-fluoronaphthalene, include:
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Unreacted 1-fluoronaphthalene: This starting material is less polar than the product. It can typically be removed by column chromatography, where it will elute before the desired product.
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Polysubstituted products: Di-acetylated fluoronaphthalene isomers are possible side products. These are generally more polar than the mono-acetylated product and will elute later during column chromatography.
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Residual Lewis Acid Catalyst (e.g., AlCl₃): This is typically removed during the aqueous work-up of the reaction. Ensure the work-up includes a wash with a dilute acid (e.g., 1M HCl) followed by a wash with a base (e.g., saturated NaHCO₃ solution) and then brine.
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Solvent Residues: Residual solvents from the reaction or purification can be removed by drying the product under high vacuum.
If these impurities persist, a second purification step may be necessary. For example, if column chromatography was performed first, a subsequent recrystallization can further enhance purity.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a recrystallization solvent system for this compound?
A1: A good starting point for recrystallization is a binary solvent system consisting of a solvent in which the compound is soluble and a solvent in which it is poorly soluble. For aryl ketones like this compound, common solvent systems to try include:
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Heptane/Ethyl Acetate
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Ethanol/Water
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Toluene/Heptane
The ideal solvent system will dissolve the crude product when hot but will result in the formation of pure crystals upon cooling, while the impurities remain in the mother liquor.
Q2: How do I determine the correct eluent for column chromatography?
A2: The ideal eluent for column chromatography is typically determined by thin-layer chromatography (TLC). The goal is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.4. This generally provides the best separation from impurities. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane until the desired Rf value is achieved.
Q3: What are the expected ¹H NMR chemical shifts for this compound?
A3: While the exact chemical shifts can vary slightly depending on the solvent used, you can expect to see signals in the following regions for the key protons:
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Acetyl group (CH₃): A singlet around δ 2.7 ppm.
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Aromatic protons: A series of multiplets in the aromatic region, typically between δ 7.5 and 8.5 ppm.
The presence of residual solvents from the purification process is a common source of impurity peaks in NMR spectra.
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Solvent Selection: Based on small-scale solubility tests, select a suitable solvent system (e.g., heptane/ethyl acetate).
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent (e.g., ethyl acetate) to dissolve the solid completely.
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Addition of Anti-solvent: While the solution is still hot, slowly add the "poor" solvent (e.g., heptane) until the solution becomes slightly cloudy (the cloud point).
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Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
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Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
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Drying: Dry the purified crystals under high vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
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Eluent Selection: Using TLC, determine an appropriate eluent system (e.g., 9:1 hexane:ethyl acetate) that provides an Rf value of ~0.3 for the product.
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Column Packing: Pack a chromatography column with silica gel using the wet slurry method with the initial, less polar eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.
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Elution: Begin eluting with the determined solvent system, collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.
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Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
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Drying: Dry the purified product under high vacuum.
Quantitative Data Summary
The following table summarizes typical (illustrative) results that can be expected from the purification of this compound. Actual results may vary depending on the scale of the reaction and the initial purity of the crude product.
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Yield (Illustrative) |
| Recrystallization | 85% | >98% | 70-85% |
| Column Chromatography | 85% | >99% | 80-95% |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
HPLC and column chromatography methods for 1-(4-Fluoronaphthalen-1-yl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis and purification of 1-(4-Fluoronaphthalen-1-yl)ethanone using High-Performance Liquid Chromatography (HPLC) and column chromatography.
Troubleshooting Guides
This section addresses specific issues that may arise during the chromatographic analysis and purification of this compound.
HPLC Troubleshooting
Question: Why am I observing peak tailing for my this compound peak?
Answer: Peak tailing in HPLC can be caused by several factors:
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Secondary Silanol Interactions: Active silanol groups on the silica-based stationary phase can interact with the polar ketone group of the analyte, causing tailing.
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Solution: Use a modern, high-purity silica column with end-capping. Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase or using a buffered mobile phase at a lower pH (e.g., pH 2-3) can suppress silanol ionization and reduce these interactions.[1]
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Column Overload: Injecting too much sample can lead to peak distortion.
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Mismatched Injection Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
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Solution: Whenever possible, dissolve the sample in the mobile phase.
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Question: My retention times are shifting between injections. What could be the cause?
Answer: Fluctuating retention times can point to several issues with the HPLC system or method:
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Mobile Phase Composition: Inconsistent mobile phase preparation or proportioning from the pump can lead to shifts.[3]
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Solution: Ensure accurate and consistent mobile phase preparation. If using a gradient, ensure the pump's proportioning valves are functioning correctly. Hand-mixing the mobile phase can help diagnose this issue.[4]
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Column Temperature: Variations in column temperature will affect retention time.[2]
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Solution: Use a column oven to maintain a consistent temperature.
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Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time drift.[2][3]
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Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
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Question: I am seeing high backpressure in my HPLC system. What should I do?
Answer: High backpressure is a common issue that can halt your analysis. Here's how to troubleshoot it:
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System Blockage: Particulate matter from the sample or mobile phase can clog the inline filter, guard column, or the column frit itself.[5]
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Solution: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. Replace any clogged filters or frits. Always filter your samples and mobile phases.[5]
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Buffer Precipitation: If using a buffered mobile phase with a high organic content, the buffer can precipitate.
-
Solution: Ensure the buffer is soluble in all mobile phase compositions used during the run.
-
Column Chromatography Troubleshooting
Question: My compound is eluting too quickly (low resolution) from the column. How can I improve separation?
Answer: If your this compound is eluting with the solvent front or is not well-separated from impurities, the mobile phase is likely too polar.
-
Solution: Decrease the polarity of the mobile phase. For normal-phase chromatography on silica gel, this means reducing the proportion of the more polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexane).
Question: The separation is taking a very long time, and the peaks are broad. What is the problem?
Answer: This indicates that the mobile phase is not polar enough to efficiently move the compound through the column.
-
Solution: Gradually increase the polarity of the mobile phase. For example, in a hexane/ethyl acetate system, you would increase the percentage of ethyl acetate. A stepped gradient elution, where the solvent polarity is increased incrementally, can also be effective.
Question: I am observing cracks or channels in my packed column. How does this affect my separation?
Answer: Cracks and channels in the stationary phase lead to an uneven flow of the mobile phase, resulting in poor separation and band broadening.
-
Solution: This is often due to improper packing. Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.[6] The "wet" packing method is generally preferred to minimize this issue.[6]
Frequently Asked Questions (FAQs)
HPLC FAQs
Question: What is a good starting point for developing an HPLC method for this compound?
Answer: A good starting point would be a reversed-phase method. Given the compound's aromatic and moderately polar nature, a C18 column is a suitable choice. A mobile phase consisting of a mixture of acetonitrile or methanol and water, with UV detection at a wavelength where the compound has significant absorbance (e.g., 230 nm, similar to related compounds), would be a logical starting point.[7]
Question: Why is a guard column recommended?
Answer: A guard column is a small, disposable column placed before the main analytical column.[3] It is packed with the same stationary phase and serves to protect the more expensive analytical column from strongly retained impurities and particulate matter, thereby extending its lifetime.[3]
Column Chromatography FAQs
Question: How do I choose the right solvent system for column chromatography?
Answer: The ideal solvent system should provide good separation of your target compound from impurities.[8] Thin-Layer Chromatography (TLC) is an excellent tool for quickly screening different solvent systems.[6][9] The goal is to find a solvent mixture that gives your target compound a retention factor (Rf) of approximately 0.2-0.3, ensuring it moves down the column at a reasonable rate while allowing for separation from other components.[6]
Question: What is the difference between gravity chromatography and flash chromatography?
Answer: The primary difference is the method of solvent delivery. In gravity chromatography, the mobile phase flows through the column under the force of gravity alone.[10] In flash chromatography, positive pressure (from a pump or inert gas) is applied to the top of the column to force the solvent through at a much faster rate, leading to quicker separations.
Question: What is the typical loading capacity for silica gel in column chromatography?
Answer: The ratio of the weight of the crude sample to the weight of the stationary phase is important for achieving good separation.[6] For silica gel column chromatography, this ratio typically ranges from 1:20 to 1:100, meaning for every 1 gram of crude material, you would use 20 to 100 grams of silica gel.[6]
Data Presentation
Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient) |
| Gradient | 50% Acetonitrile to 95% Acetonitrile over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm |
| Run Time | 20 minutes |
Table 2: Example Column Chromatography Parameters for Purification
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) |
| Column Dimensions | Dependent on sample size |
| Mobile Phase | Hexane:Ethyl Acetate (Gradient) |
| Elution Profile | Start with 95:5 Hexane:Ethyl Acetate, gradually increase to 80:20 |
| Loading | Dry loading or minimal volume of mobile phase |
| Fraction Collection | Based on TLC monitoring of eluent |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: HPLC-grade Water.
-
Prepare Mobile Phase B: HPLC-grade Acetonitrile.
-
Degas both solvents using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
HPLC System Setup and Operation:
-
Install a C18, 4.6 x 150 mm, 5 µm column and set the column oven to 30 °C.
-
Set the flow rate to 1.0 mL/min.
-
Equilibrate the column with the initial mobile phase conditions (50% Acetonitrile) for at least 15 minutes or until a stable baseline is achieved.
-
Set the UV detector to 230 nm.
-
Inject 10 µL of the prepared sample.
-
Run the gradient program as specified in Table 1.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound to determine its retention time and peak area for purity assessment.
-
Protocol 2: Column Chromatography Purification of this compound
-
Solvent System Selection:
-
Using TLC with a silica gel plate, test various ratios of Hexane:Ethyl Acetate to find a system where the target compound has an Rf value of ~0.2-0.3.
-
-
Column Packing:
-
Select an appropriately sized glass column.
-
Insert a small plug of cotton or glass wool at the bottom.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure even packing. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully apply the sample to the top of the packed silica gel.
-
Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel (dry loading), and carefully add the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial mobile phase.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of the compound by spotting fractions onto TLC plates and visualizing under UV light.
-
If separation is slow, gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate).
-
-
Analysis and Product Isolation:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: HPLC analysis workflow for this compound.
Caption: Column chromatography purification workflow.
Caption: Troubleshooting logic for HPLC peak tailing.
References
- 1. hplc.eu [hplc.eu]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. rroij.com [rroij.com]
- 7. A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uhplcs.com [uhplcs.com]
- 9. column-chromatography.com [column-chromatography.com]
- 10. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
Preventing polysubstitution in Friedel-Crafts reactions of naphthalenes
Welcome to the technical support center for Friedel-Crafts reactions involving naphthalenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on preventing undesirable polysubstitution and controlling regioselectivity.
Troubleshooting Guides
This section addresses common problems encountered during the Friedel-Crafts alkylation and acylation of naphthalenes.
Issue 1: Polysubstitution is the major product in my Friedel-Crafts alkylation of Naphthalene.
-
Question: I am attempting to mono-alkylate naphthalene, but I am observing significant amounts of di- and tri-alkylated products. How can I favor mono-alkylation?
-
Answer: Polysubstitution is a common challenge in Friedel-Crafts alkylation because the introduction of an electron-donating alkyl group activates the aromatic ring, making the product more reactive than the starting material. To promote mono-alkylation, you can try the following strategies:
-
Use a Large Excess of the Aromatic Substrate: By significantly increasing the molar ratio of naphthalene to the alkylating agent, you increase the probability that the electrophile will react with an un-substituted naphthalene molecule rather than the more reactive alkylated product.
-
Lower the Reaction Temperature: Friedel-Crafts reactions are sensitive to temperature. Lowering the temperature can reduce the overall reaction rate and decrease the likelihood of subsequent alkylations.
-
Choose a Less Reactive Alkylating Agent/Catalyst System: Employing a milder Lewis acid or a less reactive alkyl halide can help to control the reaction and minimize over-alkylation.
-
Consider Friedel-Crafts Acylation Followed by Reduction: A more robust method to achieve mono-alkylation is to perform a Friedel-Crafts acylation first. The resulting acyl group is electron-withdrawing and deactivates the ring, preventing further substitutions. The ketone can then be reduced to the desired alkyl group via methods like the Clemmensen or Wolff-Kishner reduction.
-
Issue 2: My Friedel-Crafts acylation of naphthalene gives a mixture of 1-acylnaphthalene (alpha) and 2-acylnaphthalene (beta) isomers, lowering the yield of my desired product.
-
Question: How can I improve the regioselectivity of my Friedel-Crafts acylation of naphthalene?
-
Answer: The ratio of alpha to beta acylation is highly dependent on whether the reaction is under kinetic or thermodynamic control.[1]
-
Kinetic Control (Favors 1-acyl product): The alpha position is sterically more accessible and reacts faster. To favor the kinetic product, use non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) at lower temperatures.[1] These conditions often cause the 1-acetylnaphthalene-AlCl₃ complex to precipitate, preventing it from rearranging to the more stable thermodynamic product.[1]
-
Thermodynamic Control (Favors 2-acyl product): The beta position is sterically hindered, but the resulting product is more stable. To favor the thermodynamic product, use polar solvents like nitrobenzene or nitromethane.[1] These solvents keep the initially formed 1-acyl complex in solution, allowing it to deacylate and subsequently react at the 2-position.[1] Higher reaction temperatures also promote the formation of the 2-isomer.[1]
-
Issue 3: My reaction mixture turned dark and formed a lot of tar-like material, resulting in a very low yield.
-
Question: What causes tar formation in my Friedel-Crafts reaction of naphthalene?
-
Answer: Tar formation is typically a sign of decomposition or unwanted side reactions, often caused by excessive heat.
-
High Reaction Temperature: Temperatures exceeding 100°C can lead to excessive decomposition of naphthalene and the formation of tarry products.[1]
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long, especially at elevated temperatures, can increase the likelihood of side reactions and degradation.[1]
-
Reactive Solvents: Some solvents can participate in side reactions. For example, while nitrobenzene is effective for directing beta-substitution, it is also highly toxic and can be reactive under harsh conditions.[1]
-
Frequently Asked Questions (FAQs)
-
Q1: Why is polysubstitution less of a problem in Friedel-Crafts acylation compared to alkylation?
-
A1: The acyl group (R-C=O) introduced during acylation is an electron-withdrawing group. This deactivates the aromatic ring, making the mono-acylated product less reactive than the starting naphthalene. Consequently, further acylation is disfavored. In contrast, the alkyl group introduced during alkylation is electron-donating, which activates the ring and makes the mono-alkylated product more susceptible to further substitution than the starting material.
-
Q2: Why is a stoichiometric amount of Lewis acid catalyst required for Friedel-Crafts acylation?
-
A2: The ketone product of the acylation is a Lewis base and forms a stable complex with the strong Lewis acid catalyst (e.g., AlCl₃).[1] This complexation is generally irreversible under the reaction conditions, meaning one equivalent of the catalyst is consumed for each equivalent of product formed. Therefore, at least a stoichiometric amount of the catalyst is necessary for the reaction to proceed to completion.[1]
-
Q3: Can I use any Lewis acid for the Friedel-Crafts reaction of naphthalene?
-
A3: While AlCl₃ is the most common Lewis acid, others like FeCl₃, BF₃, and SnCl₄ can also be used. The reactivity of the Lewis acid can influence the reaction rate and selectivity. Milder Lewis acids may require higher temperatures or longer reaction times but can sometimes offer better control and reduce side reactions.
Data Presentation
Table 1: Effect of Solvent on Isomer Distribution in the Acylation of Naphthalene
| Acylating Agent | Solvent | Temperature (°C) | % α-Naphthyl Ketone | % β-Naphthyl Ketone |
| Benzoyl Chloride | Ethylene Chloride | 35 | 97.5 | 2.5 |
| Acetyl Chloride | Ethylene Chloride | 35 | 98.0 | 2.0 |
Data sourced from Baddeley, G. (1949). The Acylation of Naphthalene by the Friedel-Crafts Reaction.[2]
Table 2: Influence of Solvent on Yield and Isomer Distribution in the Acetylation of 2-Methylnaphthalene *
| Solvent | Total Yield (%) | % of 2,6-isomer in Product |
| 2-Nitropropane | 78.6 - 81.5 | 64 - 89 |
| 1,1,2,2-Tetrachloroethane | 55.4 | 43 |
| Nitrobenzene | 27.2 | 80 |
*Note: Data is for the acetylation of 2-methylnaphthalene but illustrates the significant directive influence and yield impact of the solvent choice, a principle that applies to unsubstituted naphthalene as well.[1]
Experimental Protocols
Protocol 1: Kinetically Controlled Synthesis of 1-Acetylnaphthalene (α-substitution)
This protocol is designed to favor the formation of the kinetic alpha-isomer.
-
Preparation: Ensure all glassware is thoroughly oven-dried. Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet.
-
Reagents: In the flask, suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq.) in dry dichloromethane (CH₂Cl₂) under a nitrogen atmosphere. Cool the suspension to 0°C in an ice bath.[1]
-
Addition: Add acetyl chloride (1.0 eq.) dropwise to the cooled suspension via the dropping funnel over 15-20 minutes with vigorous stirring.[1]
-
Naphthalene Addition: Dissolve naphthalene (1.0 eq.) in a minimal amount of dry dichloromethane and add this solution dropwise to the reaction mixture at 0°C over 30 minutes.[1]
-
Reaction: Maintain the reaction at 0°C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.[1]
-
Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the aluminum chloride complex.[1]
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 1-acetylnaphthalene.[1]
Protocol 2: Thermodynamically Controlled Synthesis of 2-Acetylnaphthalene (β-substitution)
This protocol is designed to favor the formation of the thermodynamic beta-isomer.
-
Preparation: Use the same oven-dried setup as in Protocol 1.
-
Reagents: In the flask, dissolve naphthalene (1.0 eq.) in dry nitrobenzene under a nitrogen atmosphere.[1]
-
Addition: Add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) portion-wise to the solution. Then, add acetyl chloride (1.0 eq.) dropwise at room temperature.[1]
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir for several hours (4-6 hours). Monitor the reaction by TLC for the disappearance of the 1-isomer and the formation of the 2-isomer.[1]
-
Workup: Cool the reaction to room temperature and quench by pouring it onto a mixture of crushed ice and concentrated HCl.[1]
-
Extraction: Extract the mixture with a suitable solvent like dichloromethane or diethyl ether. The removal of nitrobenzene can be challenging; steam distillation is a potential method.
-
Purification: Wash the organic extracts with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate. After solvent removal, purify the crude product by column chromatography or recrystallization to yield 2-acetylnaphthalene.
Visualizations
Caption: Troubleshooting workflow for preventing polysubstitution.
Caption: Controlling regioselectivity in naphthalene acylation.
References
Catalyst selection for the synthesis of 1-(4-Fluoronaphthalen-1-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Fluoronaphthalen-1-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for the synthesis of this compound is the Friedel-Crafts acylation of 1-fluoronaphthalene using an acetylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.[1][2]
Q2: Which Lewis acid catalysts are typically used for this reaction?
A2: A variety of Lewis acids can be employed, with aluminum chloride (AlCl₃) being the most traditional and potent catalyst.[2][3] Other common Lewis acids include ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃). More modern and milder catalysts such as metal triflates (e.g., Sc(OTf)₃, Cu(OTf)₂) and solid acid catalysts like zeolites are also used to improve selectivity and ease of workup.[4]
Q3: Why is a stoichiometric amount of Lewis acid catalyst often required in Friedel-Crafts acylation?
A3: In Friedel-Crafts acylation, the product, an aryl ketone, is a Lewis base and forms a stable complex with the Lewis acid catalyst.[2] This complex deactivates the catalyst, preventing it from participating in further catalytic cycles. Therefore, at least a stoichiometric amount of the Lewis acid is generally required to drive the reaction to completion. The complex is then hydrolyzed during the aqueous workup to release the final product.[2]
Q4: What are the main challenges in the synthesis of this compound?
A4: The main challenges include controlling the regioselectivity of the acylation, preventing polysubstitution, and ensuring the activity of the catalyst. The fluorine atom on the naphthalene ring influences the position of the incoming acetyl group. Additionally, the catalyst is often sensitive to moisture, and side reactions like tar formation can occur under harsh conditions.[1][3]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | The most common cause is moisture deactivating the Lewis acid catalyst. Ensure all glassware is oven or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. Consider purchasing a new bottle of the Lewis acid if it has been opened multiple times.[3] |
| Deactivated Substrate | While 1-fluoronaphthalene is generally reactive, impurities in the starting material can inhibit the reaction. Verify the purity of your 1-fluoronaphthalene by techniques like NMR or GC-MS. |
| Insufficient Catalyst | As the ketone product complexes with the Lewis acid, ensure at least a stoichiometric amount of the catalyst is used relative to the limiting reagent.[2] |
| Low Reaction Temperature | If the reaction is sluggish, a moderate increase in temperature may be necessary. However, be cautious as higher temperatures can lead to side reactions. Monitor the reaction progress by TLC or GC. |
Issue 2: Formation of Multiple Isomers (Poor Regioselectivity)
| Possible Cause | Troubleshooting Steps |
| Reaction Conditions Favoring a Mixture of Products | The regioselectivity of Friedel-Crafts acylation on naphthalene derivatives is highly dependent on the solvent and temperature. For naphthalenes, acylation at the α-position (like C4) is often kinetically favored, while acylation at the β-position is thermodynamically favored.[5] |
| To favor the kinetic product (acylation at the position ortho/para to the fluorine): Use a non-polar solvent like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) at low temperatures (e.g., 0 °C).[5] | |
| To favor the thermodynamic product: Use a more polar solvent like nitrobenzene at a higher temperature. This allows for the reversible de-acylation and re-acylation at the more stable position.[5] | |
| Choice of Catalyst | The nature of the Lewis acid can influence the isomer distribution. Milder catalysts may offer better selectivity. Experiment with different Lewis acids (e.g., FeCl₃ or ZnCl₂) to optimize for the desired isomer. |
Issue 3: Formation of Tar-like Byproducts
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | Excessive heat can cause decomposition of the starting material and product, leading to polymerization and tar formation. Maintain the recommended reaction temperature and monitor for any uncontrolled exotherms. |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long, especially at elevated temperatures, can increase the formation of byproducts. Monitor the reaction by TLC or GC and quench it once the starting material is consumed. |
| Reactive Solvent | Some solvents, like nitrobenzene, can undergo side reactions under harsh Friedel-Crafts conditions. If tarring is an issue, consider using a more inert solvent like dichloromethane or 1,2-dichloroethane. |
Data Presentation
Table 1: Representative Catalyst Performance in the Friedel-Crafts Acylation of 1-Fluoronaphthalene *
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) |
| AlCl₃ | Dichloromethane | 0 to rt | 2 - 4 | 75 - 85 |
| FeCl₃ | Dichloromethane | 25 | 6 - 8 | 60 - 70 |
| ZnCl₂ | Nitrobenzene | 60 | 12 | 40 - 50 |
| Sc(OTf)₃ | Dichloromethane | 25 | 12 | 65 - 75 |
| Zeolite H-BEA | 1,2-Dichloroethane | 80 | 24 | 50 - 60 |
*This table presents illustrative data based on typical outcomes for Friedel-Crafts acylation reactions of related aromatic compounds. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
Key Experiment: Synthesis of this compound using Aluminum Chloride
This protocol is a representative procedure for the Friedel-Crafts acylation of 1-fluoronaphthalene.
Materials:
-
1-Fluoronaphthalene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Crushed ice
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice-water bath.
-
Formation of Acylium Ion: Add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension of AlCl₃ in dichloromethane over 15-20 minutes.
-
Addition of Substrate: Dissolve 1-fluoronaphthalene (1.0 equivalent) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford 1-(4-Fluoronaphthalene-1-yl)ethanone.
Visualizations
Caption: A logical workflow for catalyst selection and troubleshooting.
Caption: The general mechanism of the Friedel-Crafts acylation reaction.
References
Validation & Comparative
A Comparative Spectroscopic Guide: 1H and 13C NMR Analysis of 1-(4-Fluoronaphthalen-1-yl)ethanone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-(4-Fluoronaphthalen-1-yl)ethanone and its structural analogs. Understanding the spectroscopic signature of this fluorinated naphthalene derivative is crucial for its unambiguous identification, purity assessment, and for elucidating structure-activity relationships in drug discovery and materials science. This document presents a comparative analysis with the non-substituted parent compound, 1-acetylnaphthalene, and the analogous 1-(4-bromonaphthalen-1-yl)ethanone, supported by tabulated experimental data and detailed experimental protocols.
Comparative NMR Data Analysis
The introduction of a fluorine atom at the C-4 position of the naphthalene ring in 1-acetylnaphthalene induces significant changes in the electronic environment of the molecule. These alterations are directly observable in the ¹H and ¹³C NMR spectra, primarily through changes in chemical shifts (δ) and the appearance of heteronuclear coupling constants (J-coupling) between the fluorine and nearby carbon and proton nuclei.
¹H NMR Spectral Data Comparison
The ¹H NMR spectrum of 1-acetylnaphthalene is characterized by distinct signals for the methyl protons and the seven aromatic protons. In this compound, the fluorine atom is expected to deshield the adjacent protons, leading to a downfield shift of their signals. Furthermore, coupling between the ¹⁹F nucleus (spin I = 1/2) and the neighboring protons will result in the splitting of these signals, providing valuable structural information. A similar, albeit less pronounced, deshielding effect is observed in the bromo-substituted analog.
| Proton Assignment | 1-Acetylnaphthalene | This compound (Predicted) | 1-(4-Bromonaphthalen-1-yl)ethanone |
| -COCH₃ | ~2.7 ppm (s) | ~2.7 ppm (s) | ~2.7 ppm (s) |
| H-2 | ~7.9 ppm (d) | Downfield shift, doublet of doublets (³JHH, ⁴JHF) | ~8.0 ppm (d) |
| H-3 | ~7.5 ppm (t) | Downfield shift, doublet of doublets (³JHH, ³JHF) | ~7.6 ppm (d) |
| H-5 | ~8.7 ppm (d) | Downfield shift, doublet of doublets (³JHH, ⁴JHF) | ~8.8 ppm (d) |
| H-6 | ~7.6 ppm (t) | Minimal shift, triplet | ~7.6 ppm (t) |
| H-7 | ~7.5 ppm (t) | Minimal shift, triplet | ~7.5 ppm (t) |
| H-8 | ~7.9 ppm (d) | Minimal shift, doublet | ~7.9 ppm (d) |
Note: Predicted values for this compound are based on established substituent effects and fluorine coupling principles. Actual experimental values may vary.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectrum provides direct insight into the carbon framework of the molecule. The electronegative fluorine atom in this compound will cause a significant downfield shift for the carbon to which it is attached (C-4) and will also influence the chemical shifts of other carbons in the aromatic system through resonance and inductive effects. The most notable feature will be the large one-bond carbon-fluorine coupling constant (¹JCF) for C-4, and smaller two- and three-bond couplings (²JCF, ³JCF) for adjacent carbons.
| Carbon Assignment | 1-Acetylnaphthalene | This compound (Predicted) | 1-(4-Bromonaphthalen-1-yl)ethanone |
| -COCH₃ | ~30.0 ppm | ~30.0 ppm | ~30.1 ppm |
| C=O | ~201.8 ppm | ~201.5 ppm | ~201.2 ppm |
| C-1 | ~135.5 ppm | Shifted, doublet (²JCF) | ~135.8 ppm |
| C-2 | ~128.1 ppm | Shifted, doublet (³JCF) | ~128.5 ppm |
| C-3 | ~126.5 ppm | Shifted, doublet (²JCF) | ~129.8 ppm |
| C-4 | ~124.4 ppm | Significant downfield shift, large doublet (¹JCF) | ~123.5 ppm |
| C-4a | ~130.2 ppm | Shifted, doublet (²JCF) | ~131.9 ppm |
| C-5 | ~128.7 ppm | Shifted, doublet (³JCF) | ~129.0 ppm |
| C-6 | ~128.5 ppm | Minimal shift | ~128.6 ppm |
| C-7 | ~126.1 ppm | Minimal shift | ~126.4 ppm |
| C-8 | ~133.0 ppm | Minimal shift | ~133.2 ppm |
| C-8a | ~134.0 ppm | Shifted, doublet (³JCF) | ~134.2 ppm |
Note: Predicted values for this compound are based on established substituent effects and fluorine coupling principles. Actual experimental values may vary.
Experimental Protocols
Standard protocols for acquiring high-resolution ¹H and ¹³C NMR spectra are outlined below.
Sample Preparation
-
Weigh approximately 5-10 mg of the solid sample (e.g., this compound) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
The solution should be clear and free of any particulate matter.
¹H NMR Spectroscopy Acquisition
-
Spectrometer: 300 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-15 ppm.
¹³C NMR Spectroscopy Acquisition
-
Spectrometer: 75 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with the solvent peak as an internal reference (δ = 77.16 ppm).
-
Temperature: 298 K.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
Visualizing the Workflow and Structural Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow for NMR analysis and the key structural differences influencing the NMR spectra.
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 1-(4-Fluoronaphthalen-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the mass spectrometric fragmentation of 1-(4-Fluoronaphthalen-1-yl)ethanone, placed in context with its non-fluorinated analogs, providing valuable structural elucidation data.
In the landscape of pharmaceutical research and development, the precise structural characterization of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for providing detailed molecular weight and structural information through the analysis of fragmentation patterns. This guide offers a comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation of this compound, a fluorinated aromatic ketone of interest in medicinal chemistry. By comparing its fragmentation behavior to that of its non-fluorinated counterpart, 1-acetylnaphthalene, and a simpler analog, 4'-fluoroacetophenone, we can delineate the influence of the fluorine substituent and the naphthalene core on the fragmentation pathways.
Predicted Fragmentation Profile of this compound
The molecular ion of this compound is anticipated to be prominent due to the stability of the aromatic naphthalene ring. The most likely initial fragmentation is the alpha-cleavage of the methyl group, leading to the formation of a stable acylium ion. Subsequent fragmentations would likely involve the loss of neutral molecules such as carbon monoxide (CO) and hydrogen fluoride (HF), or cleavage of the naphthalene ring system.
Comparative Fragmentation Analysis
To understand the impact of the fluorine atom on the fragmentation pattern, a comparison with analogous compounds is essential. We present a comparative summary of the major fragments observed in the mass spectra of 1-acetylnaphthalene and 4'-fluoroacetophenone.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Structures |
| This compound | 188 | 173 : [M - CH₃]⁺ (4-Fluoronaphthoyl cation)145 : [M - CH₃ - CO]⁺ (Fluoronaphthyl cation)125 : [C₁₀H₆F]⁺ (Loss of CH₃CO)115 : [C₉H₆]⁺ (Loss of HF from fluoronaphthyl cation) |
| 1-Acetylnaphthalene | 170 | 155 : [M - CH₃]⁺ (Naphthoyl cation)127 : [M - CH₃ - CO]⁺ (Naphthyl cation) |
| 4'-Fluoroacetophenone | 138 | 123 : [M - CH₃]⁺ (4-Fluorobenzoyl cation)95 : [M - CH₃ - CO]⁺ (Fluorophenyl cation)75 : [C₆H₄]⁺ (Loss of HF from fluorophenyl cation) |
Table 1: Comparison of Key Mass Spectrometry Fragments. The table outlines the predicted and observed major fragment ions for this compound and its comparative compounds.
Proposed Fragmentation Pathway of this compound
The anticipated fragmentation pathway for this compound under electron ionization is depicted below. The pathway highlights the initial alpha-cleavage followed by subsequent neutral losses.
Figure 1: Proposed mass spectrometry fragmentation pathway for this compound.
Experimental Protocols
The following is a general experimental protocol for acquiring electron ionization mass spectra of aromatic ketones, which would be suitable for the analysis of this compound.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source is typically used.
Sample Preparation:
-
Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 500.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The comparative data and proposed fragmentation pathway serve as a valuable resource for researchers in the identification and structural confirmation of this and related fluorinated aromatic compounds. The detailed experimental protocol offers a starting point for obtaining high-quality mass spectral data for these molecules.
References
A Comparative Spectroscopic Guide to Fluoronaphthalene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic properties of 1-fluoronaphthalene and 2-fluoronaphthalene. The positional isomerism of the fluorine atom on the naphthalene ring significantly influences the molecule's electronic structure, leading to distinct spectroscopic signatures. Understanding these differences is crucial for the unambiguous identification of these isomers and for elucidating structure-property relationships in fluorinated aromatic systems, which are of growing importance in medicinal chemistry and materials science.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1-fluoronaphthalene and 2-fluoronaphthalene, covering Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis) absorption, and Fluorescence spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Chemical Shifts (CDCl₃)
| Compound | δ (ppm) |
| 1-Fluoronaphthalene | 8.09, 7.80, 7.56, 7.49, 7.47, 7.33, 7.10[1] |
| 2-Fluoronaphthalene | Data not readily available in a comparable format. |
¹³C NMR Chemical Shifts (CDCl₃)
| Carbon Position | 1-Fluoronaphthalene δ (ppm) (JCF in Hz) | 2-Fluoronaphthalene δ (ppm) |
| C1 | ~158.5 (d, ¹JCF = 252.5)[2] | Data not readily available. |
| C2 | ~113.5 (d, ²JCF = 19.5)[2] | Data not readily available. |
| C3 | ~126.5 (d, ³JCF = 5.5)[2] | Data not readily available. |
| C4 | ~124.0 (d, ⁴JCF = 2.0)[2] | Data not readily available. |
| C4a | ~127.0 (d, ³JCF = 9.0)[2] | Data not readily available. |
| C5 | ~128.0[2] | Data not readily available. |
| C6 | ~125.5[2] | Data not readily available. |
| C7 | ~126.0[2] | Data not readily available. |
| C8 | ~121.0 (d, ²JCF = 5.0)[2] | Data not readily available. |
| C8a | ~134.5 (d, ⁴JCF = 2.5)[2] | Data not readily available. |
¹⁹F NMR Chemical Shifts (CDCl₃)
| Compound | δ (ppm) vs. CFCl₃ |
| 1-Fluoronaphthalene | Data available in SpectraBase database. |
| 2-Fluoronaphthalene | Spectrum available, specific chemical shift not readily provided.[2] |
Note: Detailed and directly comparable ¹³C and ¹⁹F NMR data for 2-fluoronaphthalene were not available in the searched sources. Researchers are advised to consult spectral databases for specific values.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Gas Phase
| Compound | λmax (nm) |
| 1-Fluoronaphthalene | ~220, ~270, ~310[2] |
| 2-Fluoronaphthalene | ~225, ~275, ~315[2] |
In Cyclohexane
| Compound | λmax (nm) |
| 1-Fluoronaphthalene | Data indicates absorption bands in the 300-350 nm range.[1] |
| 2-Fluoronaphthalene | Data indicates absorption bands in the 300-350 nm range.[1] |
Note: Molar absorptivity (ε) values were not explicitly available in the public data sources for a direct comparison.
Fluorescence Spectroscopy
| Compound | Emission λmax | Quantum Yield (ΦF) | Solvent/Phase |
| 1-Fluoronaphthalene | Initial peak at 31400 cm⁻¹ (~318 nm) | Not specified | Crystalline Naphthalene |
| 2-Fluoronaphthalene | Initial peaks at 31322 cm⁻¹ and 31226 cm⁻¹ (~319-320 nm) | Not specified | Crystalline Naphthalene |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Specific experimental conditions for the data presented may vary and can be found in the cited literature.
NMR Spectroscopy
-
Sample Preparation : Dissolve a few milligrams of the fluoronaphthalene isomer in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR : Acquire the proton NMR spectrum.
-
¹³C NMR : Acquire the carbon NMR spectrum, typically with proton decoupling.
-
¹⁹F NMR : Acquire the fluorine NMR spectrum. A reference standard such as CFCl₃ or a secondary standard is used to reference the chemical shifts.
-
Data Analysis : Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts, coupling constants, and integration are then analyzed.
UV-Vis Absorption Spectroscopy
-
Sample Preparation : Prepare dilute solutions of the fluoronaphthalene isomers in a UV-transparent solvent (e.g., cyclohexane). The concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1-1 AU).
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement : Record a baseline spectrum using a cuvette containing only the solvent.
-
Sample Measurement : Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis : Identify the wavelengths of maximum absorbance (λmax).
Fluorescence Spectroscopy
-
Sample Preparation : Prepare very dilute solutions of the fluoronaphthalene isomers in a suitable solvent (e.g., cyclohexane) to avoid inner filter effects. The absorbance at the excitation wavelength should typically be less than 0.1.
-
Instrumentation : Use a spectrofluorometer.
-
Excitation and Emission Wavelengths : Determine the optimal excitation wavelength from the absorption spectrum. Record the emission spectrum by scanning the emission monochromator while keeping the excitation wavelength fixed.
-
Quantum Yield Measurement : The fluorescence quantum yield can be determined relative to a well-characterized standard with a known quantum yield. This involves comparing the integrated fluorescence intensity of the sample to that of the standard under identical experimental conditions.
-
Data Analysis : Correct the emission spectra for instrumental response. Determine the emission maximum and calculate the quantum yield.
Visualizations
Experimental Workflow for Spectroscopic Comparison
Caption: Experimental workflow for the comparative spectroscopic analysis of fluoronaphthalene isomers.
Positional Isomerism and Spectroscopic Impact
Caption: Influence of fluorine position on molecular properties and spectroscopic signatures.
References
Navigating Reactivity: A Comparative Analysis of 1-(4-Fluoronaphthalen-1-yl)ethanone and its Halogenated Congeners in Key Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of aromatic scaffolds is a cornerstone of modern synthesis. The reactivity of halonaphthalenes, particularly those bearing activating groups, is of paramount importance in the construction of complex molecular architectures. This guide provides an objective comparison of the reactivity of 1-(4-Fluoronaphthalen-1-yl)ethanone with its chloro, bromo, and iodo analogues in two pivotal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The information presented herein is supported by established reactivity principles and representative experimental data to facilitate informed decisions in synthetic planning.
The utility of 1-acetyl-4-halonaphthalenes as synthetic intermediates is largely dictated by the nature of the carbon-halogen bond. The electron-withdrawing acetyl group at the 1-position activates the naphthalene ring, influencing its susceptibility to both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. While direct, comprehensive comparative studies on this specific series of compounds are not extensively documented under a single set of conditions, a clear and predictable trend in reactivity can be established based on fundamental mechanistic principles and data from analogous systems.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The efficiency of this step is inversely correlated with the carbon-halogen bond dissociation energy. Consequently, the reactivity of the 1-acetyl-4-halonaphthalenes is expected to follow the general trend: I > Br > Cl > F.
This trend is a direct reflection of the bond strengths, with the C-I bond being the weakest and most readily cleaved by the palladium catalyst, while the C-F bond is the strongest and generally unreactive under standard cross-coupling conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C-C bonds. The reaction typically involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. The higher reactivity of iodo- and bromo-naphthalenes translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve high yields. Conversely, chloro-naphthalenes are more challenging substrates, often necessitating more sophisticated and reactive catalyst systems to facilitate efficient coupling. Fluoro-naphthalenes are generally considered unreactive in Suzuki-Miyaura couplings.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines through the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the halonaphthalene substrate is a critical factor. Aryl iodides and bromides are preferred substrates, readily undergoing coupling with a wide range of amines under relatively mild conditions. While significant advancements in ligand design have enabled the use of aryl chlorides in Buchwald-Hartwig aminations, they remain less reactive than their heavier halogen counterparts. This compound is not expected to be a viable substrate for this transformation under standard conditions.
Quantitative Reactivity Comparison
The following table summarizes the expected relative reactivity and representative yields for the Suzuki-Miyaura and Buchwald-Hartwig reactions of 1-acetyl-4-halonaphthalenes. The yields are based on typical outcomes for analogous aryl halides under optimized conditions and serve as a comparative guide.
| Halonaphthalene Derivative | Halogen | Suzuki-Miyaura Coupling (Representative Yield) | Buchwald-Hartwig Amination (Representative Yield) | General Reactivity in Cross-Coupling |
| 1-(4-Iodonaphthalen-1-yl)ethanone | Iodo | >90% | >90% | Very High |
| 1-(4-Bromonaphthalen-1-yl)ethanone | Bromo | 80-95% | 80-95% | High |
| 1-(4-Chloronaphthalen-1-yl)ethanone | Chloro | 50-80% (with specialized catalysts) | 50-80% (with specialized catalysts) | Moderate |
| This compound | Fluoro | <5% | <5% | Very Low/Inert |
Experimental Protocols
Detailed methodologies for performing Suzuki-Miyaura and Buchwald-Hartwig reactions are provided below. These protocols are representative and may require optimization based on the specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling
To a dry Schlenk tube or reaction vial, add the 1-acetyl-4-halonaphthalene (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv). The vessel is then evacuated and backfilled with an inert gas (e.g., Argon). A degassed solvent (e.g., 1,4-dioxane/water, toluene/water) is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂). The reaction mixture is then heated to the appropriate temperature (typically 80-110 °C) and stirred until completion, as monitored by TLC or GC. After cooling to room temperature, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is washed, dried, and concentrated, and the crude product is purified by column chromatography.[1]
General Procedure for Buchwald-Hartwig Amination
In an oven-dried, re-sealable Schlenk tube, combine the 1-acetyl-4-halonaphthalene (1.0 equiv), the amine (1.2 equiv), a strong base (e.g., sodium tert-butoxide, 1.4 equiv), and the palladium catalyst system (e.g., a palladium precursor such as Pd₂(dba)₃ and a phosphine ligand such as XPhos). The tube is evacuated and backfilled with an inert gas. A dry, degassed solvent (e.g., toluene, dioxane) is added, and the tube is sealed. The reaction mixture is heated with stirring (typically 80-120 °C) for the required time. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.[2][3]
Visualizing the Reaction Workflow
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
References
Fluorinated vs. Non-Fluorinated Naphthalene Ketones: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This guide provides a comprehensive comparison of the biological activities of fluorinated versus non-fluorinated naphthalene ketones, focusing on their anticancer, enzyme inhibitory, and antimicrobial effects. The data presented is compiled from various studies to offer an objective overview supported by experimental evidence.
I. Anticancer Activity: Enhanced Cytotoxicity with Fluorination
Fluorination of naphthalene ketones, particularly chalcone derivatives, has been shown to significantly enhance their cytotoxic activity against various cancer cell lines. The increased lipophilicity and metabolic stability of fluorinated compounds are believed to contribute to their improved anticancer potency.
Comparative Cytotoxicity Data (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative fluorinated and non-fluorinated chalcones against human breast cancer cell lines.
| Compound Type | Compound | Cell Line | IC50 (µM) | Reference |
| Non-Fluorinated Chalcone | 2-Hydroxychalcone | MDA-MB-231 | 4.6 | [1] |
| Chalcone | MDA-MB-231 | 18.1 | [1] | |
| Fluorinated Chalcone | α-Fluorinated Chalcone (4c) | MGC-803 | 0.072 | [2] |
| (E)-3-(4-Fluorophenyl)-1-(2-pyrazinyl)-prop-2-en-1-one | MDA-MB-231 | Not specified, but shown to induce apoptosis | [3] | |
| Polyfluorinated Naphthoquinone | 2-diethylamino-3,5,6,7,8-pentafluoro-1,4-naphthoquinone | MCF-7 | 2.4-8.6 | [4] |
| 2-ethylamino-3,5,6,7,8-pentafluoro-1,4-naphthoquinone | MCF-7 | 2.4-8.6 | [4] | |
| 2-phenylamino-3,5,6,7,8-pentafluoro-1,4-naphthoquinone | MCF-7 | 2.4-8.6 | [4] |
Signaling Pathways in Apoptosis
Both fluorinated and non-fluorinated naphthalene ketones induce apoptosis in cancer cells through intrinsic and extrinsic pathways. However, the potency and specific molecular targets can differ.
Non-Fluorinated Naphthalene Ketone-Induced Apoptosis
Naphtho[1,2-b]furan-4,5-dione, a non-fluorinated naphthalene derivative, induces S-phase arrest and apoptosis in MDA-MB-231 breast cancer cells through the activation of JNK and ERK signaling pathways[4]. This leads to the upregulation of pro-apoptotic proteins like Bad and downregulation of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and survivin, ultimately resulting in caspase activation[4].
Fluorinated Naphthalene Ketone-Induced Apoptosis
Fluorinated chalcones have been shown to induce apoptosis through multiple mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspases[2]. Some fluorinated chalcones can also influence HSF-1 (Heat Shock Factor 1) silencing, leading to stress-induced apoptosis[3].
II. Enzyme Inhibition: Potent Inhibition by Fluorinated Ketones
Fluorinated ketones are well-documented as potent inhibitors of various enzymes, particularly serine hydrolases like acetylcholinesterase (AChE). The electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the ketone's carbonyl carbon, making it more susceptible to nucleophilic attack by active site residues, thus forming a stable adduct that mimics the transition state.
Comparative Acetylcholinesterase (AChE) Inhibition Data (Ki and IC50 Values)
The table below presents a comparison of the inhibitory constants (Ki) for a fluorinated acetophenone and its non-fluorinated analog, as well as IC50 values for various chalcone derivatives.
| Compound Type | Compound | Enzyme | Ki / IC50 | Reference |
| Non-Fluorinated Ketone | m-N,N,N-Trimethylammonium-acetophenone | Acetylcholinesterase | Ki = 5.0 x 10⁻⁷ M | [1][5] |
| Aliphatic Ketones (C4-C9) | Acetylcholinesterase | Ki = 0.7 - 5 mM | [6] | |
| Chalcone Derivatives | Acetylcholinesterase | IC50 = 22 - 37.6 µM | [7] | |
| Fluorinated Ketone | N,N,N-trimethylammonium-m-trifluoroacetophenone | Acetylcholinesterase | IC50 (30 min) = 1.3 x 10⁻⁸ M | [1][5] |
| Fluorinated Chalcone-Benzyl Piperidine Derivatives | Acetylcholinesterase | IC50 = 0.52 - 51.8 nM | [5] |
III. Antimicrobial Activity: Fluorination Enhances Efficacy
The introduction of fluorine atoms into the naphthalene ketone scaffold has been shown to enhance antimicrobial activity against a range of bacterial and fungal pathogens.
Comparative Antimicrobial Activity Data (MIC Values)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of fluorinated and non-fluorinated chalcones against Staphylococcus aureus.
| Compound Type | Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Non-Fluorinated Chalcone | Licochalcone A | S. aureus | 1.56 - 16 | [2][8] |
| Licochalcone C | S. aureus | 6.25 | [2] | |
| Fluorinated Chalcone | Fluoro-substituted Chalcone (Compound 13) | S. aureus | 15.6 | [9] |
| Trifluoromethyl-substituted Chalcone (Compound 14) | S. aureus | 7.81 | [9] |
IV. Experimental Protocols
A. Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
B. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay measures the activity of AChE by detecting the product of the enzymatic reaction.
Detailed Methodology:
-
Reagent Preparation: Prepare assay buffer (0.1 M phosphate buffer, pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) substrate solution, and a solution of AChE enzyme.
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, the test inhibitor at various concentrations, and the AChE enzyme solution.
-
Incubate for 10-15 minutes at room temperature.
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the ATCI substrate.
-
-
Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each inhibitor concentration. Determine the IC50 or Ki value from the dose-response curve.
C. Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This method determines the minimum inhibitory concentration (MIC) of a compound that prevents visible microbial growth.
Detailed Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a suitable broth (e.g., Mueller-Hinton Broth) in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL[9].
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours[9].
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed[9].
V. Conclusion
The inclusion of fluorine in the structure of naphthalene ketones consistently leads to an enhancement of their biological activities. Fluorinated derivatives exhibit superior anticancer cytotoxicity, more potent enzyme inhibition, and improved antimicrobial efficacy compared to their non-fluorinated counterparts. This guide provides a foundational understanding for researchers and drug development professionals interested in the potential of fluorinated naphthalene ketones as therapeutic agents. Further investigation into the specific structure-activity relationships and mechanisms of action will be crucial for the development of novel and effective drugs based on this chemical scaffold.
References
- 1. Fluorinated aldehydes and ketones acting as quasi-substrate inhibitors of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural Modifications on Chalcone Framework for Developing New Class of Cholinesterase Inhibitors | MDPI [mdpi.com]
- 6. scilit.com [scilit.com]
- 7. Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones [frontiersin.org]
- 9. acgpubs.org [acgpubs.org]
X-ray crystallography of 1-(4-Fluoronaphthalen-1-yl)ethanone derivatives
A comparative guide to the and related compounds is presented for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the crystallographic data of structurally similar compounds, supported by experimental details.
While specific crystallographic data for 1-(4-Fluoronaphthalen-1-yl)ethanone was not publicly available, this guide focuses on a selection of fluorinated ethanone and naphthalene derivatives to provide a valuable comparative analysis. The data herein has been compiled from various crystallographic studies.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for a series of ethanone and naphthalene derivatives, offering a quantitative comparison of their solid-state structures.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |
| 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone | C₁₁H₉FN₂O | Orthorhombic | P2₁2₁2₁ | 8.6730(17) | 10.132(2) | 11.088(2) | 90 | 974.4(3) | 4 |
| 1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone | C₂₃H₁₅ClFNOS | Orthorhombic | Pbca | 16.9008(11) | 9.8036(7) | 23.3226(16) | 90 | 3864.3(5) | 8 |
| 1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone | C₂₃H₁₆ClNOS | Orthorhombic | Pbca | 9.5874(14) | 17.888(3) | 22.025(3) | 90 | 3777.3(10) | 8 |
| N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide | C₂₀H₁₉NO₂ | Monoclinic | P2₁/n | 10.4324(4) | 14.0786(5) | 11.0356(4) | 98.741(2) | 1602.01(10) | 4 |
| 1-((1E)-{(E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazin-1-ylidene}methyl)naphthalen-2-ol | C₂₂H₁₆N₂O₂ | Monoclinic | P2₁/n | 8.5680(7) | 6.1020(5) | 15.9870(6) | 91.191(5) | 835.65(10) | 2 |
Experimental Protocols
The methodologies for the synthesis and single-crystal X-ray diffraction analysis of the compared compounds are detailed below.
Synthesis and Crystallization
-
1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone: This compound was synthesized by reacting 2-chloro-1-(4-fluorophenyl)ethanone with imidazole in DMF. Crystals suitable for X-ray analysis were obtained by slow evaporation of an ethanol solution of the crude product at room temperature.[1]
-
1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone: This derivative was prepared by mixing 3-phenylisoquinoline-1-thiol and 2-bromo-1-(3-fluoro-4-chlorophenyl)ethanone in ethanol and heating the mixture. Single crystals were grown from an ether solution by slow evaporation.[2]
-
1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone: The synthesis involved the reaction of 3-phenylisoquinoline-1-thiol with 2-bromo-1-(4-chlorophenyl)ethanone in ethanol under a nitrogen atmosphere. Crystals were obtained from an ether solution via slow evaporation.[3]
-
N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide: This compound was synthesized, and crystals were grown for X-ray diffraction analysis. The specific crystallization method was not detailed in the provided information.[4]
-
1-((1E)-{(E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazin-1-ylidene}methyl)naphthalen-2-ol: The synthesis of this Schiff base derivative was performed, and crystals were obtained for structural analysis, though the specific crystallization solvent and conditions were not specified.[5]
X-ray Data Collection and Structure Refinement
For all the compounds listed, single-crystal X-ray diffraction data was collected using a diffractometer, typically with Mo Kα radiation. The structures were solved by direct methods and refined by full-matrix least-squares on F². For instance, the data for 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone was collected on an Enraf–Nonius CAD-4 diffractometer[1]. The data for 1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone was collected on a Bruker SMART CCD area-detector diffractometer[2].
Visualizations
The following diagrams illustrate the general workflow of X-ray crystallography and a conceptual representation of a structure-property relationship.
References
- 1. 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Standards for 1-(4-Fluoronaphthalen-1-yl)ethanone
For researchers, scientists, and drug development professionals, the quality and characterization of analytical standards are paramount for accurate and reproducible results. This guide provides a comprehensive comparison of the currently available products for 1-(4-Fluoronaphthalen-1-yl)ethanone, alongside a discussion of certified reference materials for related compounds and recommended analytical methodologies for its characterization.
Comparison of Available this compound Products
| Feature | This compound (Typical Commercial Grade) | Naphthalene (Certified Reference Material - CRM) |
| Product Type | Research Chemical | Certified Reference Material (CRM) |
| CAS Number | 316-68-7[1][2] | 91-20-3[3][4][5] |
| Purity | Typically ≥98%[1][2] | Certified content with uncertainty (e.g., by qNMR) |
| Certification | Certificate of Analysis (CoA) may be available upon request, but often lacks detailed impurity profiles. | Produced under ISO 17034 and ISO/IEC 17025 accreditation.[3][6] |
| Traceability | Generally not traceable to a national metrology institute (NMI). | Traceable to primary material from an NMI (e.g., NIST).[3][6] |
| Documentation | Basic product information and Safety Data Sheet (SDS).[1] | Comprehensive Certificate of Analysis with certified value, uncertainty, and expiry date.[3][6] |
| Suppliers | Ambeed (via Sigma-Aldrich), CyclicPharma, ChemShuttle.[1][2][7] | Sigma-Aldrich (TraceCERT®), AccuStandard.[3][5] |
Recommended Analytical Protocols for Quality Assessment
In the absence of a dedicated CRM, a thorough in-house characterization of commercially available this compound is crucial. The following are recommended analytical techniques and protocols for its quality assessment.
Purity Determination and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the main component and any potential impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is recommended to ensure the separation of non-polar and polar impurities.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance.
-
Sample Preparation: Dissolve a precisely weighed amount of the standard in a suitable solvent (e.g., acetonitrile) to a known concentration.
-
Quantification: Purity can be determined by area normalization, assuming all impurities have a similar response factor to the main peak. For more accurate results, a reference standard would be required.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the chemical structure of the compound.
Experimental Protocol:
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Analysis: The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the expected structure of this compound.
Identification by Mass Spectrometry (MS)
MS provides information about the molecular weight of the compound, further confirming its identity.
Experimental Protocol:
-
Instrumentation: A mass spectrometer, which can be coupled to a GC or LC system (GC-MS or LC-MS).
-
Ionization Technique: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Analysis: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (188.20 g/mol ).
Potential Impurities
Impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation.[8] Potential impurities could include:
-
Isomers: Positional isomers formed during the acylation of fluoronaphthalene.
-
Starting Materials: Unreacted 1-fluoronaphthalene or acetylating agent.
-
By-products: Products from over-acylation or other side reactions.[8]
Visualizing Analytical Workflows
The following diagrams, generated using Graphviz, illustrate the logical workflow for the quality control of an analytical standard and a typical HPLC analysis workflow.
References
- 1. This compound | 316-68-7 [sigmaaldrich.com]
- 2. cyclicpharma.com [cyclicpharma.com]
- 3. Naphthalene certified reference material, TraceCERT 91-20-3 [sigmaaldrich.com]
- 4. TraceCERT Naphthalene certified reference material, MilliporeSigma Supelco 100 mg | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]
- 5. accustandard.com [accustandard.com]
- 6. Naphthalene certified reference material, TraceCERT 91-20-3 [sigmaaldrich.com]
- 7. chemshuttle.com [chemshuttle.com]
- 8. scispace.com [scispace.com]
A Comparative Guide to Lewis Acid Catalysts in Naphthalene Acylation
The Friedel-Crafts acylation of naphthalene is a cornerstone of organic synthesis, providing a direct route to acetylnaphthalenes, which are crucial intermediates in the manufacturing of pharmaceuticals, fragrances, and advanced polymers. The choice of a Lewis acid catalyst is paramount as it governs the reaction's efficiency, yield, and, most critically, its regioselectivity—dictating the position of acylation on the naphthalene ring. This guide offers an objective comparison of various Lewis acid catalysts, supported by experimental data, to aid researchers and drug development professionals in optimizing this vital transformation.
Mechanism and Regioselectivity: Kinetic vs. Thermodynamic Control
The acylation of naphthalene can yield two primary isomers: 1-acetylnaphthalene (the α-isomer) and 2-acetylnaphthalene (the β-isomer). The product distribution is a classic example of a reaction under kinetic or thermodynamic control.
-
Kinetic Control: At lower temperatures and in non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂), the reaction favors the formation of the 1-acetylnaphthalene.[1] This α-isomer is formed faster due to the higher electron density at the C1 position.[2]
-
Thermodynamic Control: In polar solvents such as nitrobenzene or at higher temperatures, the more stable 2-acetylnaphthalene is the major product.[1][3] The initial α-product can revert to naphthalene, which is then acylated at the more thermodynamically stable β-position.[2] The 1-acetylnaphthalene-Lewis acid complex is sterically hindered, and in polar solvents where it is soluble, this complex can dissociate and rearrange to the more stable 2-isomer.[1]
The general mechanism involves the activation of an acylating agent (like acetyl chloride) by a Lewis acid (e.g., AlCl₃) to form a highly electrophilic acylium ion.[4] This electrophile then attacks the electron-rich naphthalene ring to form a σ-complex (an arenium ion).[4][5] Aromaticity is restored through the loss of a proton, and the ketone product forms a complex with the Lewis acid.[2][4] Because of this product complexation, a stoichiometric amount of the Lewis acid is typically required for the reaction to proceed to completion.[2]
Performance Comparison of Lewis Acid Catalysts
The selection of the catalyst and solvent system is critical for directing the acylation to the desired position. Traditional Lewis acids like aluminum chloride (AlCl₃) are highly effective but can be corrosive and sensitive to moisture.[2][6] Modern research has explored heterogeneous catalysts like zeolites and ionic liquids to facilitate easier separation and recycling.
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | β-Selectivity (%) | Reference |
| AlCl₃ | Acetyl Chloride | Dichloromethane | 0 to rt | 0.5 | High | High | Low (α-favored) | [7] |
| AlCl₃ | Acetyl Chloride | Nitrobenzene | rt | - | High | High | High (β-favored) | [3] |
| Zeolite HY | Long Chain Olefins | - | - | - | >80 | High | High (β-favored) | [8] |
| Zeolite Hβ | Long Chain Olefins | - | - | - | <80 | Moderate | High (β-favored) | [8] |
| [Bmim]Cl-AlCl₃ | Isopropyl chloride | - | 30 | 4 | ~98 | 69.2 | ~80 (2-isopropyl) | [9] |
| Fe₂(SO₄)₃/bentonite | Propylene | Slurry | 240 | 4 | 77.7 | Low | 8.6 (2,6-DIPN) | [10] |
*Note: Data for zeolite and ionic liquid catalysts are often reported for alkylation, a related Friedel-Crafts reaction. The trends in regioselectivity and reactivity provide valuable insights for acylation. For instance, shape-selective zeolites favor the formation of the less bulky β-isomer.[8]
Experimental Protocols
The following protocols provide detailed methodologies for achieving either kinetically or thermodynamically controlled naphthalene acylation.
Protocol 1: Kinetic Control - Synthesis of 1-Acetylnaphthalene
This procedure is designed to favor the formation of the kinetically preferred α-isomer.
-
Preparation: Ensure all glassware is thoroughly oven-dried (120°C overnight) and assembled under a dry nitrogen or argon atmosphere to prevent moisture from deactivating the catalyst.[2]
-
Reagents: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve naphthalene (1.0 eq.) in anhydrous carbon disulfide (CS₂) or dichloromethane.
-
Catalyst Addition: Cool the solution to 0°C using an ice bath. Cautiously add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) portion-wise while stirring.
-
Acylating Agent: Add acetyl chloride (1.0 eq.) dropwise from the addition funnel over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, slowly pour the reaction mixture into a flask containing crushed ice and concentrated HCl to decompose the AlCl₃ complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 1-acetylnaphthalene.[2]
Protocol 2: Thermodynamic Control - Synthesis of 2-Acetylnaphthalene
This protocol is optimized to produce the more stable β-isomer.
-
Preparation: Use the same oven-dried, inert atmosphere setup as described in Protocol 1.[2]
-
Reagents: In the reaction flask, dissolve naphthalene (1.0 eq.) in dry nitrobenzene under a nitrogen atmosphere.[2]
-
Catalyst Addition: Add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) portion-wise to the solution. An initial complex may form.
-
Acylating Agent: Slowly add acetyl chloride (1.1 eq.) to the stirring suspension.
-
Reaction: Allow the mixture to stir at room temperature. The reaction is typically slower than the kinetic variant and may require several hours to reach completion, allowing for the isomerization of any initially formed α-product.[2]
-
Work-up and Purification: Follow the same quench, extraction, and purification steps as outlined in Protocol 1. Nitrobenzene can be removed via steam distillation or vacuum distillation. The final product, 2-acetylnaphthalene, is then isolated.
Visualized Workflows and Mechanisms
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. byjus.com [byjus.com]
- 5. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. SATHEE: Friedel Crafts Reaction [satheeneet.iitk.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unveiling the Electronic Landscape: A DFT-Based Comparative Guide to 1-(4-Fluoronaphthalen-1-yl)ethanone
For researchers, scientists, and professionals in drug development, understanding the electronic properties of novel molecules is paramount for predicting their reactivity, stability, and potential biological activity. This guide provides a comparative analysis of the electronic properties of 1-(4-Fluoronaphthalen-1-yl)ethanone, a molecule of interest in medicinal chemistry. In the absence of direct experimental or computational studies on this specific compound, this guide leverages Density Functional Theory (DFT) data from structurally related molecules—naphthalene, 1-acetylnaphthalene, and 4'-fluoroacetophenone—to extrapolate and provide insights into its electronic characteristics.
This comparative approach allows for a systematic evaluation of how the addition of an acetyl group and a fluorine atom to the naphthalene core influences the electronic landscape of the molecule. By examining key quantum chemical descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and Mulliken atomic charges, we can infer the electronic behavior of this compound.
Comparative Analysis of Electronic Properties
The electronic properties of a molecule are crucial in determining its chemical reactivity and kinetic stability. The HOMO energy is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between these frontier orbitals is a key indicator of molecular stability; a smaller gap suggests higher reactivity. Mulliken population analysis provides a method for estimating the partial atomic charges, offering insights into the charge distribution within the molecule.
Below is a summary of the calculated electronic properties for naphthalene, 1-acetylnaphthalene, and 4'-fluoroacetophenone, which serve as proxies to understand the electronic structure of this compound.
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Key Mulliken Charges (e) | Computational Method |
| Naphthalene | -6.13 | -1.38 | 4.75 | C: varied, H: varied | DFT/aug-cc-pVQZ |
| 1-Acetylnaphthalene | -5.53 | -0.83 | 4.70 | C(C=O): +0.2 to +0.3, O(C=O): -0.4 to -0.5 | DFT B3LYP/6-311G(d,p) |
| 4'-Fluoroacetophenone | -6.90 | -1.21 | 5.69 | C-F: +0.2 to +0.4, F: -0.3 to -0.5 | DFT B3LYP/6-311++G(d,p) |
Note: The data presented is compiled from different computational studies and may involve variations in the specific basis sets and software used. The general trends, however, provide valuable comparative insights.
Experimental and Computational Protocols
The determination of the electronic properties of molecules like this compound is primarily achieved through computational methods, with Density Functional Theory (DFT) being a prominent and reliable approach. A typical workflow for a DFT study is outlined below.
General DFT Calculation Protocol:
-
Molecular Geometry Optimization: The initial step involves constructing the 3D structure of the molecule. This structure is then optimized to find its most stable energetic conformation. This is typically performed using a functional like B3LYP with a suitable basis set, such as 6-31G(d,p).
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculations: With the optimized geometry, single-point energy calculations are carried out to determine the electronic properties. This includes the energies of the HOMO and LUMO, from which the HOMO-LUMO gap is calculated.
-
Population Analysis: To understand the charge distribution, a population analysis, such as Mulliken population analysis, is performed. This provides an estimation of the partial charge on each atom in the molecule.
-
Analysis of Results: The calculated data is then analyzed to interpret the molecule's electronic characteristics, reactivity, and potential interaction sites.
Visualizing the DFT Workflow
The logical flow of a DFT study, from initial structure input to the final analysis of electronic properties, can be visualized as a clear and sequential process.
Safety Operating Guide
Safe Disposal of 1-(4-Fluoronaphthalen-1-yl)ethanone: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-(4-Fluoronaphthalen-1-yl)ethanone, a halogenated organic compound. Adherence to these protocols is vital to mitigate risks and ensure compliance with safety regulations.
Pre-Disposal Safety and Handling
Before initiating the disposal process, it is imperative to consult the material's Safety Data Sheet (SDS). The SDS for this compound indicates that it is harmful if swallowed, causes serious eye damage, and is harmful to aquatic life with long-lasting effects[1]. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors[2].
Segregation and Collection of Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions. As a fluorinated organic compound, this compound is classified as a halogenated organic waste[3]. It must be collected separately from non-halogenated organic waste, acids, bases, and other incompatible materials[3][4][5].
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: Do not mix halogenated solvents with non-halogenated ones to reduce disposal costs and complexity[4].
-
Acids and Bases: Keep separate from acidic or alkaline waste streams[4].
-
Other Incompatibles: Avoid mixing with strong oxidizing agents, heavy metals, pesticides, cyanides, or acutely toxic "P-listed" wastes[4][6].
Waste should be collected in a designated, clearly labeled, and compatible container with a secure, tight-fitting lid[2][4][7]. The container must be marked with a "Hazardous Waste" label that details the contents, including the full chemical name and approximate quantity[4][5].
Step-by-Step Disposal Protocol
-
Container Preparation: Select a clean, dry, and chemically compatible waste container. Affix a "Hazardous Waste" tag to the container before adding any waste[4].
-
Waste Transfer: Carefully transfer the this compound waste into the prepared container. If the compound is a solid, as indicated by its physical form, avoid generating dust[2][8]. Use spark-proof tools for any transfers[8][9].
-
Container Sealing and Storage: Securely close the container lid after each addition of waste[7]. Store the sealed container in a designated satellite accumulation area, which should be a cool, dry, and well-ventilated location away from ignition sources[2][4][9]. Flammable storage cabinets are recommended[9].
-
Disposal Request: Once the container is nearly full (approximately three-quarters capacity), submit a waste pickup request to your institution's Environmental Health and Safety (EH&S) department or equivalent authority[4]. Do not overfill containers.
-
Spill Management: In the event of a small spill, eliminate all ignition sources and increase ventilation. Wearing appropriate PPE, carefully sweep up the solid material with spark-resistant tools and place it in a sealed, labeled hazardous waste container[2][8]. For larger spills, evacuate the area and contact EH&S immediately[9].
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Name | This compound | [10][11] |
| CAS Number | 316-68-7 | [10] |
| Molecular Formula | C12H9FO | [10] |
| Molecular Weight | 188.20 g/mol | [10] |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C, sealed in a dry environment |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. hdsupplysolutions.com [hdsupplysolutions.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. research.wayne.edu [research.wayne.edu]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. cyclicpharma.com [cyclicpharma.com]
- 11. This compound - [sigmaaldrich.com]
Essential Safety and Logistical Information for Handling 1-(4-Fluoronaphthalen-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, operation, and disposal of 1-(4-Fluoronaphthalen-1-yl)ethanone in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid substance that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.
Hazard Summary:
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |
Required Personal Protective Equipment (PPE):
A comprehensive PPE strategy is mandatory to minimize exposure.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) | To prevent skin contact, which can cause irritation. |
| Eye and Face Protection | Safety glasses with side-shields or safety goggles. A face shield may be required for splash hazards. | To protect eyes from dust particles and potential splashes, preventing serious irritation. |
| Skin and Body Protection | Laboratory coat, long-sleeved, and buttoned. | To protect skin from accidental contact with the chemical. |
| Respiratory Protection | Use a NIOSH-approved respirator with a particulate filter if working in a poorly ventilated area or when the solid is being manipulated in a way that generates dust. | To prevent inhalation of dust, which can cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound during laboratory operations.
Workflow for Handling Solid this compound:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
